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  • Product: Meteneprost-d9

Core Science & Biosynthesis

Foundational

Meteneprost-d9: Structural Architecture, Pharmacodynamics, and Analytical Applications in Eicosanoid Research

Executive SummaryMeteneprost (9-deoxo-16,16-dimethyl-9-methylene-PGE2) is a highly potent, metabolism-resistant synthetic analog of endogenous prostaglandin E2 (PGE2)[1]. Originally engineered to overcome the inherent ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive SummaryMeteneprost (9-deoxo-16,16-dimethyl-9-methylene-PGE2) is a highly potent, metabolism-resistant synthetic analog of endogenous prostaglandin E2 (PGE2)[1]. Originally engineered to overcome the inherent chemical instability and rapid in vivo degradation of native prostaglandins, meteneprost exhibits profound uterine-stimulating properties and has been extensively evaluated in reproductive pharmacology[1][2].Meteneprost-d9 is the stable, isotopically labeled (deuterated) derivative of meteneprost[3]. By incorporating nine deuterium atoms into its aliphatic framework, Meteneprost-d9 serves as an indispensable internal standard (IS) for high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling the absolute quantification of meteneprost in complex biological matrices[3][4].

Chemical Architecture & Structural Biology

The molecular design of meteneprost represents a masterclass in rational drug design, specifically addressing two primary modes of PGE2 degradation:

  • The 9-Methylene Substitution (Chemical Stability): Native PGE2 is highly unstable in aqueous solutions because its C-9 carbonyl group and C-11 hydroxyl group readily undergo base- or acid-catalyzed dehydration (β-elimination) to form biologically inactive PGA2 or PGB2. In meteneprost, the C-9 carbonyl is replaced by an exo-methylene group[1][2].

    • Causality: This isosteric replacement eliminates the possibility of β-elimination, rendering the molecule chemically stable across a broad pH range (pH 1 to 14) while retaining the critical spatial geometry required for receptor binding[1][2].

  • 16,16-Dimethylation (Metabolic Resistance): Endogenous prostaglandins are rapidly inactivated in the lungs and liver by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the crucial C-15 hydroxyl group into a ketone.

    • Causality: The addition of two methyl groups at the C-16 position creates severe steric hindrance, effectively blocking the enzymatic action of 15-PGDH[1][3]. This structural modification is the direct cause of meteneprost's significantly extended in vivo half-life compared to native PGE2[3].

Deuteration Strategy: Meteneprost-d9

4 (Molecular Formula: C23H29D9O4) incorporates nine deuterium atoms, typically localized on the terminal aliphatic chain (C17-C20)[4].

  • Causality of Isotopic Placement: Placing heavy isotopes on the terminal alkyl chain ensures they do not interfere with the polar functional groups (hydroxyls, carboxylate) responsible for receptor binding or chromatographic interaction. The +9 Da mass shift (387.6 g/mol vs. 378.55 g/mol ) provides a robust mass-to-charge (m/z) separation in MS/MS, completely eliminating isotopic cross-talk or interference from the natural isotopic envelope of the unlabeled analyte[5][4].

Pharmacodynamics & Receptor Engagement

Meteneprost exerts its biological effects primarily through agonism of the 6[6]. Unlike native PGE2 or PGF1α, meteneprost achieves potent uterine contraction without triggering severe gastrointestinal side effects (e.g., enteropooling or diarrhea)[1][3].

Mechanistic Pathway: The EP2 receptor is a Gs-protein coupled receptor (GPCR). Upon meteneprost binding, the Gs alpha subunit stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). The subsequent accumulation of intracellular cAMP activates Protein Kinase A (PKA), initiating a phosphorylation cascade that modulates intracellular calcium dynamics and smooth muscle contractility[6].

EP2_Signaling Meteneprost Meteneprost EP2 EP2 Receptor (PTGER2) Meteneprost->EP2 Agonism Gs Gs Protein (α-subunit) EP2->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Uterine Contraction & Cervical Dilation PKA->Response Phosphorylation Cascade

EP2 Receptor (PTGER2) signaling pathway activated by Meteneprost.

Physicochemical Properties Data Summary

To facilitate experimental design, the physicochemical properties of both the unlabeled and deuterated compounds are summarized below[4].

PropertyMeteneprost (Unlabeled)Meteneprost-d9
Molecular Formula C23H38O4C23H29D9O4
Molecular Weight 378.55 g/mol 387.61 g/mol
Monoisotopic Mass 378.28 Da387.33 Da
LogP (Predicted) 4.3 - 5.45~4.3 - 5.45
Solubility (Ethanol/DMSO) >100 mg/mL>100 mg/mL
Solubility (PBS, pH 7.2) ~5 mg/mL~5 mg/mL
Target Receptor EP2 (PTGER2)EP2 (PTGER2)

Synthesis Strategy

The core synthesis of the meteneprost scaffold, as originally established by 1, relies on a highly controlled olefination[1]:

  • Precursor Preparation: The synthesis begins with 16,16-dimethyl-PGE2 methyl ester bis(trimethylsilyl) ether.

  • Ylide Reaction: This precursor is reacted with a sulfur ylide—specifically, the reaction product of N,S-dimethyl-S-phenylsulfoximine and methylmagnesium chloride in tetrahydrofuran (THF) at -78°C[7].

  • Reduction & Hydrolysis: The resulting intermediate is treated with aluminum amalgam (AlHg) and acetic acid to yield 9-deoxy-9-methylene-16,16-dimethyl-PGE2 methyl ester. A final hydrolysis step using potassium hydroxide (KOH) in a methanol-water mixture yields the free acid, meteneprost[7].

For Meteneprost-d9, the synthesis utilizes a heavily deuterated aliphatic chain precursor during the initial construction of the lower (omega) side chain prior to attachment to the cyclopentane ring[4].

Analytical Workflow: LC-MS/MS Quantification Protocol

The primary application of Meteneprost-d9 is its use as an internal standard to correct for matrix effects, extraction recovery variance, and ionization suppression during mass spectrometry[5][4]. Below is a self-validating, step-by-step methodology for the extraction and quantification of meteneprost from plasma.

Step 1: Sample Preparation & Isotope Spiking

  • Aliquot 200 µL of human or animal plasma into a microcentrifuge tube.

  • Spike the sample with 10 µL of a working solution of Meteneprost-d9 (e.g., 100 ng/mL in methanol).

  • Causality: Spiking the IS at the very beginning ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the IS, preserving the quantitative ratio.

Step 2: Protein Precipitation & Solid Phase Extraction (SPE)

  • Add 600 µL of cold acetonitrile (ACN) containing 1% formic acid to precipitate plasma proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a pre-conditioned polymeric reversed-phase SPE cartridge.

  • Wash with 5% methanol in water to remove polar interferences. Elute with 100% methanol.

  • Causality: SPE isolates the lipophilic eicosanoids from phospholipids and salts, which are the primary culprits of ion suppression in the ESI source.

Step 3: UHPLC Separation

  • Evaporate the eluate under nitrogen and reconstitute in 100 µL of initial mobile phase (e.g., 30% ACN / 70% Water with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 sub-2 µm UHPLC column.

  • Causality: The C18 column resolves meteneprost from endogenous isomeric prostaglandins (like PGE2 or PGD2). Meteneprost and Meteneprost-d9 will co-elute perfectly due to identical lipophilicity.

Step 4: ESI-MS/MS Detection (Negative Ion Mode)

  • Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode, utilizing Multiple Reaction Monitoring (MRM).

  • Monitor the transition for Meteneprost: m/z 377.3 → [Fragment Ion].

  • Monitor the transition for Meteneprost-d9: m/z 386.3 → [Fragment Ion].

  • Causality: Negative ionization is optimal for the carboxylic acid moiety of prostaglandins, yielding stable[M-H]- precursor ions.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (Meteneprost-d9) Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Ratio: Unlabeled/d9) MS->Data

Step-by-step LC-MS/MS workflow utilizing Meteneprost-d9 as an internal standard.

References

  • NCATS Inxight Drugs. "METENEPROST". Available at:[Link]

  • PubChem. "Meteneprost | C23H38O4 | CID 5283060". Available at:[Link]

  • Bundy, G.L., et al. "Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins." Adv Prostaglandin Thromboxane Res. 1980. Available at: [Link]

Sources

Exploratory

Synthesis and Isotopic Purity of Meteneprost-d9: A Technical Guide for Bioanalytical Applications

Rationale and Pharmacological Context Meteneprost (9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2) is a highly potent synthetic analog of endogenous prostaglandin E2 (PGE2) [1]. Historically investigated for its pow...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacological Context

Meteneprost (9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2) is a highly potent synthetic analog of endogenous prostaglandin E2 (PGE2) [1]. Historically investigated for its powerful uterine-stimulating properties and abortifacient efficacy, Meteneprost overcomes the inherent chemical and metabolic instabilities of natural prostaglandins [2]. The 16,16-dimethyl substitution sterically shields the C15-hydroxyl group from rapid enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Furthermore, replacing the C9 ketone with a 9-methylene group eliminates the molecule's susceptibility to base-catalyzed β -elimination, a degradation pathway that typically converts PGE compounds into inactive PGA or PGB derivatives.

In modern drug development, quantifying such potent eicosanoids in complex biological matrices (e.g., plasma, uterine tissue) requires extreme analytical sensitivity and precision. To correct for matrix effects and ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a Stable Isotopically Labeled Internal Standard (SIL-IS) is strictly required. Meteneprost-d9 serves as the gold standard for this application [3].

Structural Design: The C17–C20 d9-Isotopologue

The strategic placement of deuterium atoms is the most critical factor in SIL-IS design. Prostaglandins possess several acidic α -protons (e.g., at C8 and C10 adjacent to the cyclopentane ring) that are highly susceptible to keto-enol tautomerization. Labeling these positions results in rapid Hydrogen/Deuterium (H/D) exchange when exposed to aqueous biological matrices or acidic mobile phases, compromising the internal standard's integrity.

To engineer a self-validating and metabolically inert standard, the deuterium label in Meteneprost-d9 is sequestered entirely within the terminal aliphatic chain. Specifically, the nine protons on the C17, C18, C19, and C20 carbons are replaced with deuterium (17,17,18,18,19,19,20,20,20-d9) [3]. This aliphatic tail is chemically inert to H/D exchange, ensuring absolute isotopic stability throughout sample extraction and MS ionization.

G A Prostaglandin E2 Analog (Meteneprost) B Identify Potential Labeling Sites A->B C Alpha-Protons (C2, C8, C10) High H/D Exchange Risk B->C Acidic/Enolizable D Terminal Butyl Chain (C17-C20) Metabolically Stable B->D Aliphatic/Inert E Reject Site (Loss of Isotopic Purity) C->E F Select Site (d9-Isotopologue Target) D->F

Logical decision tree for selecting the optimal isotopic labeling site in Meteneprost.

Synthetic Methodology: A Convergent Approach

The de novo synthesis of Meteneprost-d9 utilizes a convergent strategy, coupling a heavily modified lower-chain phosphonate with a protected Corey lactone aldehyde. The methodology requires strict chemoselectivity to preserve the isotopic label and stereoselectivity to maintain the natural prostaglandin architecture [4].

Step-by-Step Experimental Workflow

Step 1: Synthesis of the d9-Lower Chain Phosphonate

  • Action: React ethyl 2,2-dimethylhexanoate-d9 with dimethyl methylphosphonate (DMMP) in the presence of n-butyllithium (n-BuLi) at -78°C.

  • Causality: This homologation generates the requisite β -ketophosphonate. By embedding the d9 label into the starting hexanoate ester, the isotopes are permanently locked into the unreactive aliphatic tail.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

  • Action: Couple the d9-phosphonate with a tetrahydropyranyl (THP)-protected Corey lactone aldehyde using mild Masamune-Roush conditions (LiCl and DBU in acetonitrile).

  • Causality: Standard strong bases (like NaH) can cause epimerization of the sensitive aldehyde. LiCl/DBU ensures high stereoselectivity, exclusively yielding the thermodynamically favored trans (E) geometry for the C13-C14 double bond.

Step 3: Luche Reduction

  • Action: Reduce the C15 enone using sodium borohydride (NaBH4) and cerium(III) chloride (CeCl3) in methanol at -20°C.

  • Causality: CeCl3 acts as a hard Lewis acid, coordinating tightly to the carbonyl oxygen. This strictly directs a 1,2-hydride delivery, preventing the unwanted 1,4-reduction of the conjugated diene system. The resulting epimeric mixture is separated via chiral chromatography to isolate the active 15(R) epimer.

Step 4: Upper Chain Elaboration

  • Action: Reduce the lactone to a lactol using DIBAL-H, followed by a salt-free Wittig reaction using (4-carboxybutyl)triphenylphosphonium bromide and potassium tert-butoxide.

  • Causality: Conducting the Wittig olefination under salt-free conditions is the mechanistic driver for generating the requisite (Z)-geometry at the C5-C6 double bond.

Step 5: C9 Oxidation and Titanium-Mediated Methylenation

  • Action: Oxidize the C9 hydroxyl to a ketone (Swern oxidation). Subsequently, react the 9-keto intermediate with Lombardo’s reagent (Zn/TiCl4/CH2Br2).

  • Causality: This is the most critical step. Classical Wittig methylenation (using Ph3P=CH2) is highly basic and triggers rapid β -elimination of the C11 hydroxyl group. Lombardo’s reagent is non-basic and chemoselectively converts the C9 ketone to the 9-methylene group without destroying the prostaglandin core.

Step 6: Global Deprotection

  • Action: Cleave the THP protecting groups using mild acidic conditions (acetic acid/water/THF).

  • Causality: Removes the protective groups to yield the final Meteneprost-d9 molecule while preserving the sensitive allylic alcohol and diene motifs.

G2 N1 Corey Lactone Aldehyde (Upper Chain Precursor) N3 Horner-Wadsworth-Emmons Olefination N1->N3 N2 d9-Phosphonate (Lower Chain Precursor) N2->N3 N4 Enone Intermediate (C13-C14 Trans Double Bond) N3->N4 N5 1. Luche Reduction 2. Upper Chain Attachment N4->N5 N6 9-Keto Intermediate N5->N6 N7 Titanium Methylenation (C9=CH2 Installation) N6->N7 N8 Meteneprost-d9 (Target Compound) N7->N8

Convergent synthetic workflow for the de novo preparation of Meteneprost-d9.

Analytical Validation and Isotopic Purity

A self-validating analytical protocol is mandatory to ensure the SIL-IS does not compromise the assay's Lower Limit of Quantification (LLOQ). If the Meteneprost-d9 standard contains trace amounts of unlabeled Meteneprost (d0), spiking the standard into biological samples will artificially inflate the analyte signal.

Validation Mechanics:

  • HRMS Profiling: High-Resolution Mass Spectrometry is used to verify that the isotopic enrichment is 99.0% D. The ratio of the M+0 peak to the M+9 peak must be rigorously quantified and confirmed to be 0.1%.

  • MRM Shift Confirmation: In negative electrospray ionization (ESI-), unlabeled Meteneprost undergoes a characteristic transition from [M−H]− at m/z 377.3 to a product ion at m/z 315.2 (representing the loss of H2O and CO2). Because the d9 label is located on the lower aliphatic chain, both the precursor and the primary product ion retain the deuterium atoms. Therefore, Meteneprost-d9 must exhibit a clean, parallel transition shifted by exactly +9 Da (m/z 386.3 324.2). The absence of cross-talk between the 377 and 386 channels validates the standard's purity.

Quantitative Specifications

The following table summarizes the critical quantitative parameters and release specifications for clinical-grade Meteneprost-d9 used in regulated bioanalysis.

ParameterSpecificationAnalytical Method
Molecular Formula C23H29D9O4HRMS (ESI-)
Molecular Weight 387.61 g/mol Mass Spectrometry
Isotopic Purity 99.0% D1H-NMR / HRMS
Unlabeled (d0) Content 0.1%LC-MS/MS
MRM Transition (Negative Ion) m/z 386.3 324.2Triple Quadrupole MS
Storage Conditions -20°C, inert atmosphereStability Protocol

References

  • National Institutes of Health. "Meteneprost | C23H38O4 | CID 5283060 - PubChem." National Center for Biotechnology Information. URL:[Link]

  • LIPID MAPS. "Structure Database (LMSD) - Meteneprost." LIPID MAPS Lipidomics Gateway. URL:[Link]

Foundational

Meteneprost and Meteneprost-d9: Physical Properties, Pharmacokinetics, and Analytical Workflows

Executive Summary Meteneprost (9-deoxy-9-methylene-16,16-dimethyl PGE2) is a highly potent, synthetic analog of prostaglandin E2 (PGE2)[1]. Engineered for enhanced metabolic stability, it is primarily utilized in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Meteneprost (9-deoxy-9-methylene-16,16-dimethyl PGE2) is a highly potent, synthetic analog of prostaglandin E2 (PGE2)[1]. Engineered for enhanced metabolic stability, it is primarily utilized in pharmacological research focusing on uterine stimulation and cervical dilation[2]. To support rigorous pharmacokinetic profiling and quantification, its isotopically labeled counterpart, Meteneprost-d9, serves as a critical internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. This technical guide synthesizes the physical properties, mechanistic rationales, and validated experimental workflows for both compounds.

Structural Grounding and Pharmacological Rationale

The therapeutic utility of endogenous PGE2 is severely limited by its rapid in vivo degradation. Meteneprost overcomes this through two critical structural modifications that dictate its physical properties and biological efficacy:

  • 9-Methylene Substitution: Replacing the C9 ketone of PGE2 with a methylene group prevents dehydration to PGA2 or reduction to PGF2α, locking the molecule in an active conformation[2].

  • 16,16-Dimethylation: The addition of gem-dimethyl groups at C16 sterically hinders 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1]. Because 15-PGDH normally oxidizes the C15 hydroxyl group—the primary route of prostaglandin deactivation—this modification significantly extends the biological half-life of Meteneprost[1].

Pharmacologically, Meteneprost acts as an agonist at the Prostaglandin E2 receptor EP2 subtype (PTGER2)[4]. Upon binding, it activates Gs proteins, stimulating adenylyl cyclase to increase intracellular cAMP, which subsequently modulates calcium signaling to induce physiological responses[4].

Comparative Physical and Chemical Properties

Understanding the physical properties of both the analyte and its internal standard is paramount for assay development and solvent selection.

PropertyMeteneprostMeteneprost-d9
IUPAC / Chemical Name 11α,15R-dihydroxy-16,16-dimethyl-9-methylene-prosta-5Z,13E-dien-1-oic acid[1]Meteneprost-d9
Molecular Formula C23H38O4[5]C23H29D9O4
Molecular Weight 378.55 g/mol [5]387.61 g/mol
Solubility (Organic) >100 mg/mL (DMSO, DMF, EtOH)[1]>100 mg/mL (DMSO, DMF, EtOH)
Solubility (Aqueous) >5 mg/mL (PBS, pH 7.2)[6]>5 mg/mL (PBS, pH 7.2)
Supplied As Solution in methyl acetate[6]Solution in methyl acetate
Storage & Stability -20°C, ≥2 years[6]-20°C, ≥2 years

Data Integrity Note: As a Senior Application Scientist, I must emphasize the importance of rigorous vendor validation. Certain automated chemical databases erroneously report the molecular formula of Meteneprost-d9 as C25H32F2N4O3 or C21H28D9O5[3]. The mathematically and structurally correct theoretical formula for the 9-deuterated analog of Meteneprost (C23H38O4) is C23H29D9O4.

The Role of Deuteration: Meteneprost-d9 in Mass Spectrometry

In LC-MS/MS workflows, matrix effects (such as ion suppression or enhancement during electrospray ionization) can severely compromise quantitative accuracy. Meteneprost-d9 mitigates this because it shares virtually identical physicochemical properties with Meteneprost, ensuring it co-elutes chromatographically and experiences the exact same matrix effects[7]. By quantifying the peak area ratio of Meteneprost to Meteneprost-d9, researchers create a self-validating system that inherently corrects for extraction losses and ionization variances[7].

Experimental Methodologies and Protocols

Protocol A: Solvent Exchange and Aqueous Reconstitution

Causality Check: Meteneprost is commercially supplied in methyl acetate to ensure long-term stability[6]. However, methyl acetate is incompatible with in vitro biological assays due to its cytotoxicity. This protocol ensures safe solvent exchange without degrading the sensitive diene moiety.

  • Aliquot: Transfer the desired volume of the 5 mg/mL Meteneprost stock solution into a clean, amber glass vial.

  • Evaporation: Evaporate the methyl acetate under a gentle, continuous stream of nitrogen gas[6]. Crucial Step: Nitrogen displaces oxygen, preventing auto-oxidation of the compound.

  • Primary Reconstitution: Immediately reconstitute the dried residue in an inert-gas-purged organic solvent (e.g., DMSO, DMF, or Ethanol). The solubility in these solvents is approximately 100 mg/mL[6].

  • Aqueous Dilution: For biological assays, dilute the organic stock directly into PBS (pH 7.2).

    • Self-Validation Step: Ensure the final concentration does not exceed 5 mg/mL. Do not store the aqueous solution for more than 24 hours to prevent hydrolytic degradation[6].

Protocol B: LC-MS/MS Quantification Workflow

Causality Check: This protocol utilizes Meteneprost-d9 to create a self-validating quantitative assay. The deuterated standard corrects for any analyte loss during protein precipitation and normalizes ionization efficiency[7].

  • Sample Spiking: Spike 10 µL of a known concentration of Meteneprost-d9 working solution into 100 µL of the biological matrix (e.g., plasma).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins. Vortex for 30 seconds. Crucial Step: Cold temperatures prevent enzymatic degradation of the analyte during extraction.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction & Evaporation: Transfer the supernatant to a clean vial and evaporate to dryness under a nitrogen stream.

  • LC Reconstitution: Reconstitute the residue in 100 µL of the LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Step: Construct a standard curve by plotting the peak intensity ratios (Meteneprost / Meteneprost-d9) against nominal concentrations[7]. Ensure the R2 value of the calibration curve is ≥ 0.99 before accepting the batch data.

Visualizations of Pathways and Workflows

Pathway Meteneprost Meteneprost (PGE2 Analog) PTGER2 PTGER2 (EP2) Receptor (GPCR) Meteneprost->PTGER2 Binds Gs Gs Protein Activation PTGER2->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Uterine Contraction & Cervical Dilation PKA->Response Modulates Intracellular Ca2+

Figure 1: Pharmacological signaling pathway of Meteneprost via the PTGER2 (EP2) receptor.

Workflow Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard (Meteneprost-d9) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Evaporation Nitrogen Evaporation (Prevent Oxidation) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification via Peak Area Ratios MS->Quant

Figure 2: LC-MS/MS quantification workflow using Meteneprost-d9 as an internal standard.

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Exploratory

Commercial Availability and Analytical Integration of Meteneprost-d9 in Prostaglandin Research

Executive Summary Meteneprost (9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2) is a highly potent synthetic analog of endogenous prostaglandin E2 (PGE2)[1]. While historically investigated for its role in reproducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Meteneprost (9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2) is a highly potent synthetic analog of endogenous prostaglandin E2 (PGE2)[1]. While historically investigated for its role in reproductive endocrinology and myometrial activation, recent advances have repositioned meteneprost as a critical tool in oncology research, particularly in modulating oncogene-induced senescence and the TWIST1 signaling pathway[2].

To support rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound, bioanalytical laboratories require highly specific quantification methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for eicosanoid analysis. Within this framework, Meteneprost-d9 —the deuterated isotopologue containing nine deuterium atoms—serves as the indispensable internal standard (IS) for isotope dilution mass spectrometry. This whitepaper details the commercial sourcing of Meteneprost-d9, the mechanistic rationale for its use, and a self-validating experimental protocol for its integration into bioanalytical workflows.

Pharmacological & Chemical Grounding

Meteneprost exhibits a significantly extended in vivo half-life compared to endogenous PGE2 due to the 16,16-dimethyl substitution, which sterically hinders degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1].

Pathway Meteneprost Meteneprost (PGE2 Analog) EP Prostaglandin EP Receptors (EP1-EP4) Meteneprost->EP Agonist Binding cAMP Intracellular cAMP Modulation EP->cAMP G-Protein Signaling Repro Reproductive Biology (Myometrial Contraction) EP->Repro Calcium Influx (EP1/EP3) Onco Oncology Research (TWIST1 Pathway / Senescence) cAMP->Onco Downstream Targets

Pharmacological signaling and primary research domains of Meteneprost.

The Analytical Imperative for Meteneprost-d9

When quantifying trace levels of prostaglandins in complex biological matrices (e.g., plasma, tissue homogenates), researchers face severe matrix effects. Endogenous phospholipids and proteins can cause unpredictable ion suppression or enhancement at the electrospray ionization (ESI) source.

The Causality of Isotope Dilution: Meteneprost-d9 is synthesized by incorporating nine deuterium atoms into the alkyl chain. This generates a mass shift of +9 Da.

  • Chromatographic Co-elution: Because deuterium substitution minimally alters lipophilicity, Meteneprost-d9 co-elutes exactly with unlabeled meteneprost during reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Ionization Normalization: Co-elution ensures that both the analyte and the IS are subjected to the exact same matrix environment in the ESI source at the exact same millisecond, perfectly normalizing any ion suppression.

  • Mass Resolution: The +9 Da shift ensures the IS precursor ion is completely resolved from the naturally occurring isotopic envelope of the unlabeled analyte, eliminating cross-talk in the Multiple Reaction Monitoring (MRM) transitions.

Commercial Availability and Sourcing Specifications

Procuring high-purity, isotopically enriched standards is a primary bottleneck in assay validation. Meteneprost-d9 is a highly specialized reagent, primarily synthesized by niche stable isotope manufacturers, whereas the unlabeled parent compound is more broadly available.

Quantitative Summary of Commercial Suppliers
SupplierCompoundCatalog / Item No.FormulationPurity / Enrichment
Clearsynth Meteneprost-d9CS-T-97333Custom (Enquire)Isotopic Enrichment >98%
Cayman Chemical Meteneprost (Unlabeled)144205 mg/mL in methyl acetatePurity ≥98%
Medical Isotopes Meteneprost (Unlabeled)6591450 mg Neat SolidN/A
TRC Meteneprost (Unlabeled)M22557010 mg Neat SolidN/A

Note: Cayman Chemical supplies unlabeled meteneprost as a solution in methyl acetate to preserve stability. For aqueous biological assays, the methyl acetate must be evaporated under nitrogen and reconstituted in a compatible solvent like DMSO or ethanol[3].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

The following step-by-step methodology outlines a self-validating system for the extraction and quantification of Meteneprost from human plasma using Meteneprost-d9 as the internal standard.

Workflow Sample Biological Matrix (e.g., Plasma) Spike Spike IS (Meteneprost-d9) Sample->Spike SPE Solid Phase Extraction (Phospholipid Removal) Spike->SPE Equilibration LC UHPLC Separation (C18 Column) SPE->LC Elution & Reconstitution MS ESI-MS/MS (MRM Quantification) LC->MS Co-elution of Analyte & IS

Bioanalytical workflow utilizing Meteneprost-d9 as an internal standard.

Step 1: Preparation of Working Solutions
  • Solvent Exchange: Evaporate the commercial methyl acetate solution of unlabeled Meteneprost[3] under a gentle stream of ultra-pure nitrogen.

  • Reconstitution: Immediately reconstitute in inert-gas-purged LC-MS grade ethanol to a stock concentration of 1 mg/mL. Causality: Prostaglandins are susceptible to oxidative degradation; purging the solvent removes dissolved oxygen, ensuring long-term stability.

  • IS Preparation: Dissolve Meteneprost-d9 in ethanol to create a 100 ng/mL working internal standard solution.

Step 2: Matrix Spiking and Protein Precipitation (PPT)
  • Aliquot 200 µL of plasma sample into a 1.5 mL Eppendorf Safe-Lock tube.

  • Spike 10 µL of the Meteneprost-d9 working solution into the plasma. Causality: Introducing the IS directly into the raw matrix prior to any extraction guarantees that the IS undergoes the exact same physical losses (e.g., binding to tube walls, incomplete extraction) as the endogenous analyte, making the final ratio self-correcting.

  • Add 600 µL of cold acetonitrile (4°C) containing 0.1% formic acid to precipitate plasma proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

Step 3: Solid Phase Extraction (SPE)

Causality: Simple PPT leaves high concentrations of glycerophospholipids in the supernatant, which cause severe ion suppression in the MS source. Prostaglandins contain a carboxylic acid moiety (pKa ~4.5). Using a Weak Anion Exchange (WAX) polymeric SPE cartridge allows for orthogonal purification.

  • Conditioning: Condition the WAX cartridge with 1 mL methanol, followed by 1 mL water.

  • Loading: Dilute the PPT supernatant with 2 mL of water to reduce the organic content, and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% methanol in water (removes polar interferences), followed by 1 mL of 100% methanol (removes neutral lipophilic interferences). The meteneprost remains ionically bound to the WAX sorbent.

  • Elution: Elute the target analytes with 1 mL of 2% formic acid in methanol. Causality: The acidic environment protonates the carboxylic acid group of meteneprost, neutralizing its charge and releasing it from the anion exchange resin.

  • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).

Step 4: LC-MS/MS Analysis
  • Inject 10 µL onto a sub-2 µm C18 UHPLC column.

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Monitor the MRM transitions:

    • Unlabeled Meteneprost: m/z 377.3 → [Specific Product Ion]

    • Meteneprost-d9: m/z 386.3 → [Specific Product Ion]

  • Calculate the concentration of meteneprost in the unknown samples by comparing the peak area ratio (Analyte/IS) against a similarly prepared calibration curve.

References

  • Yochum, Z. A., et al. "A First-in-Class TWIST1 Inhibitor with Activity in Oncogene-Driven Lung Cancer." Cancer Research, AACR Journals. URL:[Link]

Sources

Foundational

Meteneprost-d9: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of Meteneprost-d9, a deuterated analog of the potent prostaglandin E2 (PGE2) derivative, Meteneprost. Designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of Meteneprost-d9, a deuterated analog of the potent prostaglandin E2 (PGE2) derivative, Meteneprost. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, mechanism of action, and critical applications of Meteneprost-d9, with a particular focus on its role as an internal standard in mass spectrometry.

Core Properties of Meteneprost-d9

Meteneprost-d9 is a synthetic prostaglandin analog where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly for quantitative analysis using mass spectrometry.

PropertyValueSource
Molecular Formula C₂₃H₂₉D₉O₄[1]
Molecular Weight 387.6 g/mol [1]
CAS Number Not readily available
Parent Compound CAS 61263-35-2 (Meteneprost)
Synonyms 9-Deoxo-16,16-dimethyl-9-methylene-PGE2-d9[1]

It is important to note that while the parent compound, Meteneprost, has a registered CAS number, a specific CAS number for Meteneprost-d9 is not consistently provided by suppliers or found in major chemical databases. Researchers should reference the parent compound's CAS number when a specific identifier for the deuterated analog is unavailable.

Synthesis and Isotopic Labeling

The synthesis of prostaglandins is a complex process that has been refined over decades. A common and efficient method is the three-component coupling process, which allows for the stereocontrolled construction of the prostaglandin core structure.[2][3]

The introduction of deuterium atoms into the Meteneprost structure is a critical step in producing Meteneprost-d9. This is typically achieved through chemospecific deuteration reactions. For prostaglandins, this can involve the use of a catalyst, such as Wilkinson's catalyst, in the presence of deuterium gas (D₂) to selectively reduce double bonds at specific positions.[4] Protecting groups are often employed to shield other reactive sites in the molecule during the deuteration process, ensuring the precise placement of the deuterium labels.[4]

Mechanism of Action: A Prostaglandin E2 Analog at EP Receptors

Meteneprost is a potent and stable analog of Prostaglandin E2 (PGE2).[5] PGE2 exerts its diverse physiological and pathological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Meteneprost primarily acts as an agonist at the EP2 and EP4 receptors.

Upon binding of Meteneprost to EP2 or EP4 receptors, a conformational change is induced, leading to the activation of the associated Gs alpha subunit (Gαs). This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic AMP (cAMP).[6][7] The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB, ultimately leading to a cellular response.[6] This signaling pathway is crucial in various physiological processes, including inflammation, immune response, and smooth muscle relaxation.[6][7]

Meteneprost Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Meteneprost Meteneprost (or PGE2) EP2_EP4 EP2 / EP4 Receptor Meteneprost->EP2_EP4 Binds to Gs Gs Protein EP2_EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Biological Sample Add_IS Add Meteneprost-d9 (IS) Start->Add_IS Extract Extraction (LLE or SPE) Add_IS->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Peak_Area Peak Area Integration MS->Peak_Area Ratio Calculate Area Ratio (Analyte/IS) Peak_Area->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify

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Exploratory

The Xenobiotic Fate of Meteneprost: Debunking Endogenous Occurrence and Mapping Exogenous Metabolites

An In-Depth Technical Guide on Prostanoid Pharmacokinetics Executive Summary In the field of prostanoid pharmacokinetics, a fundamental structural distinction must be drawn between endogenous lipid mediators and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Prostanoid Pharmacokinetics

Executive Summary In the field of prostanoid pharmacokinetics, a fundamental structural distinction must be drawn between endogenous lipid mediators and synthetic analogs. The premise of an "endogenous occurrence of Meteneprost metabolites" represents a common pharmacokinetic misconception. Meteneprost (9-deoxo-16,16-dimethyl-9-methylene-PGE2) is a strictly synthetic, exogenous prostaglandin E2 analog[1]. It was engineered specifically to evade endogenous metabolic machinery. Consequently, its downstream metabolites retain synthetic structural moieties, rendering them entirely xenobiotic. They do not occur naturally in any biological system.

This whitepaper deconstructs the structural causality behind Meteneprost's metabolism, maps its beta- and omega-oxidation pathways[2], and provides a self-validating analytical workflow for differentiating these exogenous metabolites from endogenous prostanoids.

Structural Causality: Evading Endogenous Metabolism

To understand why Meteneprost metabolites are exclusively exogenous, we must analyze the causality behind its synthetic design. Endogenous Prostaglandin E2 (PGE2) has a very short half-life in vivo because it is rapidly inactivated by the ubiquitous endogenous enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , which oxidizes the C15 hydroxyl group.

Meteneprost was synthesized with two critical modifications to bypass this system[1]:

  • The 16,16-dimethyl substitution: The addition of a bulky dimethyl group at the C16 position sterically hinders the active site of 15-PGDH. Because the primary endogenous metabolic pathway is blocked, the molecule's half-life is significantly extended.

  • The 9-methylene substitution: The replacement of the endogenous 9-keto group with a 9-methylene group prevents the molecule from being reduced into PGF2α analogs by endogenous 9-ketoreductases.

Metabolic Pathways: Beta- and Omega-Oxidation

Because the primary 15-PGDH pathway is sterically blocked, the hepatic system must shunt Meteneprost into secondary lipid catabolism pathways. In vitro studies utilizing liver mitochondrial fractions have demonstrated that 16,16-dimethyl prostaglandin analogs are primarily degraded via β-oxidation of the alpha-chain and ω-oxidation of the omega-chain[2].

  • β-Oxidation (Mitochondrial/Peroxisomal): The carboxyl side chain undergoes successive enzymatic cleavages, analogous to fatty acid degradation. This yields dinor (loss of 2 carbons) and tetranor (loss of 4 carbons) metabolites[2].

  • ω-Oxidation (Cytochrome P450): Hepatic CYP450 enzymes hydroxylate the terminal C20 methyl group, producing ω-hydroxy metabolites, which can be further oxidized to dicarboxylic acids.

Because these pathways do not alter the C16 or C9 positions, the resulting dinor- and tetranor-metabolites still contain the synthetic 16,16-dimethyl and 9-methylene groups, proving their exogenous nature.

MeteneprostMetabolism Parent Meteneprost (9-methylene-16,16-dimethyl-PGE2) [Exogenous Parent Drug] BetaOx β-Oxidation (Mitochondrial/Peroxisomal) Parent->BetaOx Alpha-chain cleavage OmegaOx ω-Oxidation (Cytochrome P450) Parent->OmegaOx Omega-chain hydroxylation Dinor Dinor-Meteneprost (Exogenous Metabolite) BetaOx->Dinor -2 Carbons OmegaOH ω-Hydroxy-Meteneprost (Exogenous Metabolite) OmegaOx->OmegaOH C20 Hydroxylation Tetranor Tetranor-Meteneprost (Exogenous Metabolite) Dinor->Tetranor -2 Carbons OmegaOH->BetaOx Subsequent β-Oxidation

Figure 1: Xenobiotic metabolic pathways of Meteneprost via beta- and omega-oxidation.

Comparative Prostanoid Metabolomics

To assist bioanalytical researchers in distinguishing between natural physiological processes and synthetic drug metabolism, the structural and metabolic divergence is summarized below.

ParameterEndogenous PGE2Meteneprost (Synthetic Analog)
Origin / Occurrence Endogenous (Biosynthesized via COX-1/2)Exogenous (Synthetic Xenobiotic)[1]
Primary Inactivation Enzyme 15-Hydroxyprostaglandin dehydrogenaseResistant to 15-PGDH (Steric hindrance)
C15/C16 Structure Unmodified hydroxyl at C1516,16-dimethyl substitution[1]
C9 Structure 9-Keto group9-Methylene group[1]
Major Circulating Metabolites 13,14-dihydro-15-keto-PGE2 (Endogenous)Dinor- and Tetranor-metabolites (Exogenous)[2]

Experimental Protocol: Self-Validating LC-MS/MS Workflow

When quantifying Meteneprost metabolites in pharmacokinetic studies, the protocol must be a self-validating system. Because these metabolites share a lipid backbone with endogenous prostanoids, high-resolution separation and specific Multiple Reaction Monitoring (MRM) transitions are mandatory to prevent false positives from endogenous background noise.

Objective: To selectively extract and quantify xenobiotic Meteneprost metabolites from human plasma.

Step 1: Sample Preparation & Internal Standard Spiking

  • Aliquot 500 µL of plasma into a microcentrifuge tube.

  • Self-Validating Step: Spike the sample with 10 ng of a stable heavy-isotope internal standard (e.g., PGE2-d4). Causality: This controls for matrix effects and variations in extraction recovery, ensuring quantitative trustworthiness.

  • Acidify with 50 µL of 1 M Formic Acid. Causality: Protonating the carboxylate groups ensures optimal retention on the solid-phase extraction matrix.

Step 2: Solid-Phase Extraction (SPE)

  • Condition a Weak Anion Exchange (WAX) SPE cartridge with 1 mL methanol, followed by 1 mL HPLC-grade water.

  • Load the acidified plasma sample.

  • Wash with 1 mL of 5% methanol in water. Causality: This removes neutral and basic endogenous lipids that cause ion suppression.

  • Elute the acidic prostanoid metabolites using 1 mL of methanol containing 1% formic acid.

  • Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Step 3: UPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The highly hydrophobic C18 stationary phase resolves the lipophilic 16,16-dimethyl metabolites from the more polar endogenous PGE2 metabolites.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 8 minutes.

Step 4: ESI-MS/MS Detection

  • Ionization: Electrospray Ionization in Negative mode (ESI-).

  • Detection: Monitor specific MRM transitions. The precursor ions for Meteneprost metabolites will reflect the added mass of the 16,16-dimethyl (+28 Da) and 9-methylene modifications compared to their endogenous PGE2 counterparts, guaranteeing absolute specificity.

LCMSWorkflow Sample Biological Sample (Plasma/Urine) IS Spike Internal Standard (e.g., PGE2-d4) Sample->IS SPE Solid-Phase Extraction (WAX Cartridges) IS->SPE LC UPLC Separation (C18 Column) SPE->LC MS ESI-MS/MS (Negative) MRM Transitions LC->MS Data Data Analysis (Exogenous vs Endogenous) MS->Data

Figure 2: Self-validating LC-MS/MS workflow for the selective quantification of Meteneprost metabolites.

References

  • Title: Metabolism of prostaglandin E analogs in the guinea pig liver mitochondrial fraction Source: Biochemical Medicine / National Library of Medicine (PubMed) URL: [Link]

Sources

Foundational

In Vivo Stability of Deuterated Prostaglandin Analogs: A Technical Guide for Drug Development Professionals

Foreword: The Pursuit of Enhanced Therapeutic Efficacy In the landscape of modern drug development, the quest for optimizing therapeutic agents is a continuous endeavor. Prostaglandin analogs, mainstays in the management...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Pursuit of Enhanced Therapeutic Efficacy

In the landscape of modern drug development, the quest for optimizing therapeutic agents is a continuous endeavor. Prostaglandin analogs, mainstays in the management of glaucoma and other conditions, offer a compelling case study in this pursuit. While highly effective, their in vivo stability and metabolic profiles present opportunities for enhancement. This technical guide delves into a promising strategy to address these challenges: the selective deuteration of prostaglandin analogs. By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, we can modulate their metabolic fate, potentially leading to improved pharmacokinetic profiles, enhanced therapeutic efficacy, and a more favorable safety profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles, experimental methodologies, and practical considerations for evaluating the in vivo stability of these next-generation therapeutic candidates.

The Rationale for Deuteration: Leveraging the Kinetic Isotope Effect

The foundational principle behind the enhanced stability of deuterated compounds is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[1] This is due to the lower zero-point vibrational energy of the heavier deuterium atom. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a C-D bond is present at that position.[2]

In the context of drug metabolism, many Phase I oxidative reactions, often mediated by cytochrome P450 (CYP) enzymes, involve the abstraction of a hydrogen atom.[3] By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites, or "soft spots," we can significantly decrease the rate of metabolism.[4] This can manifest in several beneficial ways:

  • Increased Half-life and Exposure: A reduced rate of metabolism can lead to a longer plasma half-life (t½) and an increased area under the concentration-time curve (AUC), meaning the drug remains at therapeutic concentrations for a longer period.[5][6]

  • Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.[7]

  • Altered Metabolic Pathways ("Metabolic Switching"): Deuteration at one site can cause a shift in metabolism towards alternative, non-deuterated sites.[4][5] This "metabolic switching" can be advantageous if it leads to the formation of more desirable or less toxic metabolites.

It is crucial to note that the magnitude of the KIE and its ultimate impact on a drug's pharmacokinetics are not always predictable and must be determined empirically through rigorous in vivo studies.[3]

Metabolic Landscape of Prostaglandin Analogs

Prostaglandin F2α (PGF2α) analogs, such as latanoprost, travoprost, and bimatoprost, are the most commonly prescribed class of drugs for lowering intraocular pressure (IOP) in glaucoma patients. Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor. Understanding their metabolic pathways is paramount to identifying strategic sites for deuteration.

Most prostaglandin analogs are administered as prodrugs, typically esters, which are rapidly hydrolyzed by esterases in the cornea and other ocular tissues to their biologically active free acid forms.[8] The subsequent systemic metabolism of these free acids is a critical determinant of their in vivo stability and duration of action.

The key metabolic transformations for PGF2α analogs generally involve:

  • Oxidation of the 15-hydroxyl group: This is a primary and rapid inactivation step catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[9] This reaction is often a rate-limiting step in the systemic clearance of prostaglandins.[10]

  • Reduction of the 13,14-double bond: This step typically follows the oxidation of the 15-hydroxyl group.

  • β-oxidation of the carboxylic acid side chain: This process shortens the upper side chain, leading to the formation of dinor and tetranor metabolites.[11][12]

  • ω-oxidation of the lower side chain: This involves hydroxylation at the terminal end of the alkyl chain.

Metabolic Pathways of Key Prostaglandin Analogs

The following diagrams illustrate the generalized metabolic pathways for latanoprost, travoprost, and bimatoprost.

Latanoprost Metabolism

latanoprost_metabolism Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Form) Latanoprost->Latanoprost_Acid Corneal Esterases Metabolite1 15-keto-Latanoprost Acid Latanoprost_Acid->Metabolite1 15-PGDH Metabolite2 13,14-dihydro-15-keto-Latanoprost Acid Metabolite1->Metabolite2 13,14-reductase Metabolite3 Dinor and Tetranor Metabolites Metabolite2->Metabolite3 β-oxidation

Metabolic pathway of Latanoprost.

Travoprost Metabolism

travoprost_metabolism Travoprost Travoprost (Isopropyl Ester Prodrug) Travoprost_Acid Travoprost Acid (Active Form) Travoprost->Travoprost_Acid Corneal Esterases Metabolite1 Oxidized Metabolites Travoprost_Acid->Metabolite1 Oxidation of 15-hydroxyl group Metabolite2 Dinor and Tetranor Analogs Metabolite1->Metabolite2 β-oxidation

Metabolic pathway of Travoprost.

Bimatoprost Metabolism

bimatoprost_metabolism Bimatoprost Bimatoprost (Ethyl Amide) Bimatoprost_Acid Bimatoprost Acid (Active Metabolite) Bimatoprost->Bimatoprost_Acid Amide Hydrolases Metabolites Oxidation, N-deethylation, Glucuronidation Bimatoprost->Metabolites Systemic Metabolism Bimatoprost_Acid->Metabolites Further Metabolism

Metabolic pathway of Bimatoprost.

Given these pathways, strategic deuteration at the C-15 position, for instance, could significantly inhibit the initial, rapid inactivation by 15-PGDH, thereby prolonging the in vivo residence time of the active form of the prostaglandin analog.

In Vivo Stability Assessment: A Step-by-Step Guide

Evaluating the in vivo stability of deuterated prostaglandin analogs requires a well-designed and meticulously executed preclinical study. The rabbit is a commonly used and accepted animal model for ophthalmic drug development due to the anatomical and physiological similarities of its eyes to those of humans.[13]

Experimental Workflow

The following workflow outlines the key steps in a typical in vivo stability study.

in_vivo_workflow cluster_preclinical Preclinical Study Design cluster_sampling Sample Collection cluster_bioanalysis Bioanalytical Method cluster_data Data Analysis Animal_Model Animal Model Selection (e.g., New Zealand White Rabbits) Dosing Dosing Regimen (Topical Ocular Administration) Animal_Model->Dosing Groups Experimental Groups (Deuterated vs. Non-deuterated, Vehicle Control) Dosing->Groups Timepoints Define Timepoints for Sample Collection Groups->Timepoints Aqueous_Humor Aqueous Humor Aspiration Timepoints->Aqueous_Humor Ocular_Tissues Ocular Tissue Dissection (Cornea, Iris-Ciliary Body) Timepoints->Ocular_Tissues Plasma Plasma Collection Timepoints->Plasma Extraction Sample Extraction (e.g., LLE, SPE) Aqueous_Humor->Extraction Ocular_Tissues->Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Validation Method Validation (FDA/ICH Guidelines) LCMS->Validation PK_Parameters Pharmacokinetic Parameter Calculation (t½, Cmax, AUC, CL) LCMS->PK_Parameters Metabolite_Profiling Metabolite Identification and Quantification PK_Parameters->Metabolite_Profiling Comparison Statistical Comparison of Deuterated vs. Non-deuterated Metabolite_Profiling->Comparison

Sources

Exploratory

A Technical Guide to the Pharmacological Profile of Meteneprost and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prostaglandin E Class and the Advent of Synthetic Analogs Prostaglandins (PGs) are a group of lipid compounds with diverse hormone-like ef...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prostaglandin E Class and the Advent of Synthetic Analogs

Prostaglandins (PGs) are a group of lipid compounds with diverse hormone-like effects in animals.[1] Derived enzymatically from fatty acids, they are ubiquitous in the human body and act as autocrine or paracrine signaling molecules.[1][2] The E-series prostaglandins, particularly PGE2, are critical mediators of a wide array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and smooth muscle contraction.[1]

The therapeutic potential of PGE2 is limited by its chemical instability and rapid metabolic degradation in circulation. This has driven the development of synthetic prostaglandin analogs designed to exhibit enhanced stability, greater receptor selectivity, and a more favorable duration of action. Meteneprost (9-deoxo-16,16-dimethyl-9-methylene PGE2) is one such synthetic PGE2 analog, developed to harness the potent smooth muscle-stimulating properties of the parent compound for specific therapeutic applications.[3][4] This guide provides a detailed examination of the pharmacological profile of Meteneprost, placed in the context of other key prostaglandin analogs, to offer a comprehensive resource for researchers in pharmacology and drug development.

Chemical Profile of Meteneprost

Meteneprost is structurally derived from native PGE2. Its chemical name, 9-deoxo-16,16-dimethyl-9-methylene PGE2, precisely describes the three key modifications from the parent molecule:

  • 9-deoxo-9-methylene : The ketone group at the C9 position of the cyclopentane ring is replaced with a methylene (=CH₂) group. This modification significantly enhances chemical stability compared to the unstable β-ketol structure of PGE2.

  • 16,16-dimethyl : Two methyl groups are added at the C16 position of the ω-chain. This structural feature sterically hinders the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the metabolic inactivation of prostaglandins, thereby prolonging the compound's biological half-life and duration of action.[1]

These modifications result in a stable and potent agent designed for targeted therapeutic effects, primarily on uterine smooth muscle.[5]

Mechanism of Action: Interaction with Prostanoid Receptors

The biological effects of Meteneprost and other PGE analogs are mediated by their interaction with a family of G protein-coupled receptors (GPCRs) known as prostanoid receptors.[1] PGE2 itself interacts with four distinct receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, often leading to opposing physiological effects.[1]

  • EP1 Receptor : Primarily couples to Gαq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca²⁺) and activates protein kinase C (PKC). This pathway is typically associated with smooth muscle contraction.

  • EP2 Receptor : Couples to Gαs, activating adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which generally leads to smooth muscle relaxation. Meteneprost is identified as an agent that binds to the EP2 receptor subtype.[3][6]

  • EP3 Receptor : Exhibits complex signaling through alternative splicing, primarily coupling to Gαi to inhibit adenylyl cyclase and decrease cAMP. It can also couple to Gαq and other G proteins. This receptor is often involved in smooth muscle contraction.

  • EP4 Receptor : Similar to EP2, it couples to Gαs to increase cAMP levels, typically resulting in smooth muscle relaxation and modulation of inflammation.

Meteneprost's primary therapeutic effect of stimulating uterine contractions and promoting cervical dilation suggests a complex interaction with this receptor system.[3] While it is listed as a binding agent for the EP2 receptor, its contractile effects on the uterus indicate likely activity on contractile receptors like EP1 or EP3, a common feature among many PGE analogs which often exhibit activity at multiple receptor subtypes.[3][7]

Signaling Pathways of Prostaglandin E2 Receptors

PGE2 Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 / Meteneprost EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi EP4->Gs PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Relaxation Smooth Muscle Relaxation cAMP_up->Relaxation cAMP_down->Contraction

Caption: Generalized signaling pathways for the four PGE2 receptor subtypes (EP1-4).

Pharmacological Profile and Therapeutic Applications

The primary documented use of Meteneprost is in obstetrics and gynecology. Clinical studies have demonstrated its efficacy as a potent uterine stimulant and cervical ripening agent.[3]

  • Cervical Dilation and Uterine Stimulation : Meteneprost, typically administered as a vaginal suppository or gel, has been shown to induce significant cervical dilation prior to first-trimester surgical abortions.[4][8] This pharmacological softening and dilation of the cervix can reduce the difficulty and potential complications of instrumental dilation.[8] The uterine-stimulating properties also aid in the abortion process itself.[3]

  • Medical Abortion : Meteneprost has been effectively used for medical termination of early pregnancy, often in combination with the antiprogestin mifepristone.[3][9] Mifepristone sensitizes the myometrium to the effects of prostaglandins, and subsequent administration of Meteneprost induces uterine contractions to expel the products of conception, achieving success rates of 96% in some studies.[9][10]

Comparative Profile of Prostaglandin Analogs

To understand the pharmacological profile of Meteneprost, it is useful to compare it with other prostaglandin analogs used in clinical practice.

CompoundChemical ClassPrimary Receptor Target(s)Primary Clinical Use(s)
Meteneprost PGE2 AnalogEP2, likely EP1/EP3Cervical Dilation, Medical Abortion[3][4]
Dinoprostone Natural PGE2EP1, EP2, EP3, EP4Cervical Ripening, Labor Induction, Abortifacient[1]
Misoprostol PGE1 AnalogEP2, EP3, EP4Gastric Ulcer Prevention, Labor Induction, Medical Abortion, Postpartum Hemorrhage[1][11]
Sulprostone PGE2 AnalogEP1, EP3Medical Abortion, Postpartum Hemorrhage[5][7]
Latanoprost PGF2α AnalogFPGlaucoma (IOP reduction)[12][13]
Bimatoprost PGF2α AnalogFPGlaucoma (IOP reduction), Eyelash Growth[14][15]

This table is a synthesis of information from multiple sources. Receptor targets can vary by tissue and study conditions.

Structure-Activity Relationships (SAR) of Prostaglandin Analogs

The development of prostaglandin analogs has been guided by extensive SAR studies. Key structural regions of the prostaglandin molecule can be modified to alter potency, receptor selectivity, and metabolic stability.

  • The Cyclopentane Ring (C8-C12) : Modifications here, such as Meteneprost's 9-deoxo-9-methylene group, are critical for chemical stability and can influence receptor selectivity. Replacing the C9 ketone prevents dehydration and isomerization, common degradation pathways for PGE2.[5]

  • The ω-Side Chain (C13-C20) : This chain is crucial for receptor interaction and is the site of initial metabolic inactivation by 15-PGDH.

    • Modification at C15 : The C15 hydroxyl group is essential for agonist activity. Shifting it to C16 (as in some misoprostol isomers) or adding a methyl group at C15 can block metabolism by 15-PGDH.

    • Modification at C16 : The 16,16-dimethyl substitution in Meteneprost is a classic strategy to sterically block 15-PGDH, significantly increasing the compound's duration of action.[1]

    • Aromatic Rings : In PGF2α analogs like Latanoprost and Travoprost, replacing part of the ω-chain with a phenyl ring can enhance potency and selectivity for the FP receptor.[12]

  • The α-Side Chain (C1-C7) : The carboxylic acid at C1 is vital for activity. Esterification of this group, as seen in latanoprost (an isopropyl ester), creates a more lipophilic prodrug that can better penetrate tissues like the cornea before being hydrolyzed to the active free acid.[13][16]

Methodology for Pharmacological Characterization: EP Receptor Binding Assay

To determine the binding affinity of a compound like Meteneprost for its target receptors, a competitive radioligand binding assay is a standard and essential in vitro method. This protocol provides a self-validating system to quantify the interaction between the test compound and a specific receptor subtype.

Experimental Protocol: Competitive Radioligand Binding Assay for the EP2 Receptor

Objective: To determine the binding affinity (Ki) of Meteneprost for the human EP2 receptor.

Materials:

  • Cell membranes prepared from a stable cell line overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).[17]

  • Radioligand: [³H]-PGE2 (Tritiated PGE2).

  • Test Compound: Meteneprost, serially diluted.

  • Non-specific binding control: A high concentration of unlabeled PGE2 (e.g., 10 µM).[17]

  • Assay Buffer: e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4.[17]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation : Add 50 µL of assay buffer to each well of a 96-well plate.

  • Addition of Test Compound : Add 25 µL of serially diluted Meteneprost to the appropriate wells. For total binding wells, add 25 µL of buffer. For non-specific binding wells, add 25 µL of 10 µM unlabeled PGE2.

  • Addition of Radioligand : Add 25 µL of [³H]-PGE2 at a final concentration near its Kd value (e.g., 2-5 nM) to all wells.

  • Initiation of Reaction : Add 100 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 50-100 µg) to each well to start the binding reaction.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[17]

  • Termination of Reaction : Rapidly terminate the binding by harvesting the contents of each well onto a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.

  • Washing : Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Quantification : Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Data Acquisition : Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis :

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of Meteneprost.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC50 value (the concentration of Meteneprost that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay

Binding Assay Workflow start Start prep Prepare Reagents: - Serial Dilutions of Meteneprost - Radioligand ([³H]-PGE2) - EP2 Receptor Membranes start->prep plate Plate Setup: Add Buffer, Test Compound, Radioligand to 96-well plate prep->plate initiate Initiate Reaction: Add receptor membranes to all wells plate->initiate incubate Incubate to Equilibrium (e.g., 60 min at 37°C) initiate->incubate harvest Terminate & Harvest: Rapid filtration onto glass fiber filters incubate->harvest wash Wash Filters (Remove unbound radioligand) harvest->wash count Quantify Radioactivity: Liquid Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki using Cheng-Prusoff Equation count->analyze end End analyze->end

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Meteneprost-d9

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Instrument Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Instrument Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Mechanistic Context

Meteneprost (9-deoxo-16,16-dimethyl-9-methylene-PGE2) is a potent synthetic prostaglandin E2 (PGE2) analog utilized primarily in reproductive health and abortifacient research [1]. In pharmacokinetic (PK) and metabolomic studies, accurate quantification of meteneprost in complex biological matrices (e.g., plasma, tissue homogenates) is critical due to its high potency at low circulating concentrations (often in the low ng/mL range) [2].

To achieve high-fidelity quantification, Meteneprost-d9 is employed as a stable isotope-labeled internal standard (SIL-IS). The incorporation of nine deuterium atoms on the terminal aliphatic chain (C17–C20) provides a mass shift of +9 Da, effectively eliminating isotopic cross-talk with the endogenous or dosed unlabeled drug while preserving identical chromatographic retention behavior [3]. Understanding the specific electrospray ionization (ESI) and collision-induced dissociation (CID) fragmentation patterns of Meteneprost-d9 is essential for optimizing Multiple Reaction Monitoring (MRM) transitions and avoiding matrix interferences.

Mass Spectrometry Behavior and Fragmentation Causality

Prostaglandin analogs, including meteneprost, are optimally ionized in Negative Electrospray Ionization (ESI-) mode, yielding a robust deprotonated molecular ion [M−H]− . The presence of multiple hydroxyl groups and a carboxylic acid moiety dictates its fragmentation trajectory under CID conditions.

Primary Fragmentation Pathways

The fragmentation of Meteneprost-d9 is driven by the thermodynamic stability of neutral losses [4]:

  • Loss of Water (-18 Da): The hydroxyl groups at C11 and C15 are highly susceptible to dehydration. The initial loss of H2​O forms a conjugated diene system, stabilizing the resulting fragment.

  • Loss of Carbon Dioxide (-44 Da): The terminal carboxylic acid group readily undergoes decarboxylation, a hallmark of eicosanoid MS/MS spectra.

  • Combined Losses: Sequential losses of H2​O and CO2​ generate the most abundant product ions, which are typically selected for MRM quantitation.

  • Aliphatic Chain Cleavage: Cleavage at the C15-C16 bond or within the omega chain retains the deuterium label, ensuring the IS fragments remain distinct from the unlabeled analyte.

Fragmentation Pathway Visualization

Meteneprost_d9_Fragmentation Precursor [M-H]⁻ Precursor Ion WaterLoss1 [M-H - H₂O]⁻ Dehydration Precursor->WaterLoss1 -18 Da (H₂O) CO2Loss [M-H - CO₂]⁻ Decarboxylation Precursor->CO2Loss -44 Da (CO₂) ChainCleavage Omega-Chain Cleavage (Retains d9 label) Precursor->ChainCleavage CID Cleavage WaterLoss2 [M-H - 2H₂O]⁻ Double Dehydration WaterLoss1->WaterLoss2 -18 Da (H₂O) CombinedLoss [M-H - H₂O - CO₂]⁻ MRM Quantifier WaterLoss1->CombinedLoss -44 Da (CO₂) CO2Loss->CombinedLoss -18 Da (H₂O)

Figure 1: Proposed CID fragmentation pathway of Meteneprost-d9 in negative ESI mode.

Experimental Protocol: LC-MS/MS Workflow

The following self-validating protocol outlines the extraction and LC-MS/MS analysis of Meteneprost-d9. The protocol utilizes Solid Phase Extraction (SPE) to mitigate matrix effects, a common pitfall in lipidomic and prostaglandin analyses.

Step 1: Sample Preparation (Solid Phase Extraction)

Rationale: Prostaglandins are lipophilic and prone to ion suppression from plasma phospholipids. Polymeric weak anion exchange (WAX) SPE exploits the carboxylic acid moiety for selective retention.

  • Aliquot 200 µL of plasma sample into a clean microcentrifuge tube.

  • Spike with 10 µL of Meteneprost-d9 working solution (100 ng/mL in methanol).

  • Dilute with 200 µL of 2% phosphoric acid in water to disrupt protein binding.

  • Condition WAX SPE cartridges (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water.

  • Load the acidified sample onto the cartridge.

  • Wash with 1 mL of 5% methanol in water, followed by 1 mL of hexane to remove neutral lipids.

  • Elute the analytes with 1 mL of methanol containing 1% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of initial mobile phase (Water/Acetonitrile, 80:20, v/v).

Step 2: Liquid Chromatography Parameters

Rationale: A superficially porous particle (SPP) C18 column provides high-efficiency separation of isobaric prostaglandin isomers.

  • Column: C18, 2.1 x 50 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: 20% to 90% B

    • 3.0 - 4.0 min: 90% B

    • 4.1 - 5.0 min: 20% B (Re-equilibration)

Step 3: Mass Spectrometry Parameters

Rationale: Negative ESI minimizes background noise compared to positive mode for acidic lipids.

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.5 kV

  • Desolvation Temperature: 450°C

  • Collision Gas: Argon (2 mTorr)

Quantitative Data Interpretation

To establish a robust quantitative method, specific MRM transitions must be optimized. Table 1 summarizes the theoretical mass shifts and typical MRM transitions for Meteneprost and its deuterated internal standard.

Table 1: MRM Transition Summary for Meteneprost and Meteneprost-d9

AnalytePrecursor Ion [M−H]− (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Neutral Loss CausalityCollision Energy (eV)
Meteneprost 377.3315.3297.3 [M−H−H2​O−CO2​]− 22
Meteneprost-d9 386.3324.3306.3 [M−H−H2​O−CO2​]− 22
Meteneprost-d9 386.3342.3N/A [M−H−CO2​]− 18

Note: The +9 Da mass shift is fully retained in the quantifier and qualifier ions, confirming that the terminal aliphatic chain (where the deuterium atoms reside) remains intact during these specific neutral losses.

References

  • Therapeutic Goods Administration (TGA). (2012). Australian Public Assessment Report for Mifepristone. Australian Government Department of Health. Available at:[Link][1]

  • Bygdeman, M., et al. (1984). Plasma levels of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 in connection with its development as an abortifacient. PubMed, National Institutes of Health. Available at: [Link] [3]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at:[Link] [9]

Application

Application Note: Development and Validation of a High-Sensitivity LC-MS/MS Method for Meteneprost using Meteneprost-d9

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma (K₂EDTA) Analyte: Meteneprost (9-deoxo-16,16-dimethyl-9-methylene PGE₂) Internal Standard: Meteneprost-d9 (St...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma (K₂EDTA) Analyte: Meteneprost (9-deoxo-16,16-dimethyl-9-methylene PGE₂) Internal Standard: Meteneprost-d9 (Stable Isotope-Labeled)

Introduction & Mechanistic Rationale

Meteneprost is a potent synthetic prostaglandin E₂ (PGE₂) analog characterized by its uterine-stimulating properties, historically utilized as a cervical dilator and abortifacient [1]. Quantifying exogenous prostaglandins in biological matrices presents a triad of bioanalytical challenges:

  • Low Circulating Concentrations: Requires extreme assay sensitivity (typically sub-ng/mL).

  • Chemical Instability: Prostaglandins undergo rapid enzymatic degradation and auto-oxidation.

  • Severe Matrix Effects: Endogenous phospholipids in plasma cause massive ion suppression during electrospray ionization (ESI).

To establish a self-validating and robust quantitative method, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. We utilize Meteneprost-d9 [2], which incorporates nine deuterium atoms, resulting in a +9 Da mass shift.

The Causality of SIL-IS: Because Meteneprost-d9 shares the exact physicochemical properties of the target analyte, it perfectly co-elutes during reversed-phase liquid chromatography. Consequently, the IS experiences the exact same matrix enhancement or suppression in the ESI source as the unlabeled analyte. By calculating the analyte-to-IS peak area ratio, the method inherently self-corrects for variations in extraction recovery and ionization efficiency, ensuring absolute quantitative trustworthiness.

Regulatory Framework: ICH M10 & FDA Guidelines

This protocol is engineered to comply with the FDA Bioanalytical Method Validation Guidance (2018) [3] and the globally harmonized ICH M10 Guidelines [4]. A bioanalytical method is only as reliable as its validation parameters; therefore, this workflow incorporates strict acceptance criteria for selectivity, linearity, accuracy, precision, and matrix effect evaluation to ensure the data is scientifically defensible for regulatory submissions.

ICH_M10_Validation cluster_Validation ICH M10 Core Validation Parameters MethodDev Method Development (LC-MS/MS Optimization) Selectivity Selectivity & Specificity (Blank Matrix + IS) MethodDev->Selectivity Calibration Calibration Curve (Linearity, LLOQ) MethodDev->Calibration AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Calibration->AccPrec Matrix Matrix Effect & Recovery (Post-extraction spikes) AccPrec->Matrix Stability Stability Assessments (F/T, Benchtop, Long-term) Matrix->Stability Study In-Study Sample Analysis (Incurred Sample Reanalysis) Stability->Study

Caption: Core validation parameters mandated by ICH M10 to establish a self-validating bioanalytical assay.

Experimental Protocol: Sample Preparation & Chromatography

Reagents and Materials
  • Standards: Meteneprost reference standard and Meteneprost-d9 [2].

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Consumables: Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridges (30 mg/1 mL).

Step-by-Step Solid Phase Extraction (SPE)

Mechanistic Insight: Prostaglandins are amphiphilic—they possess a hydrophobic aliphatic backbone and hydrophilic hydroxyl/carboxyl groups. An HLB polymeric sorbent is deliberately chosen because it retains the analyte via dual mechanisms (reversed-phase and polar interactions). This allows for an aggressive wash step (5% MeOH) to strip away salts and phospholipids that would otherwise cause catastrophic ion suppression.

  • Spiking: Aliquot 200 µL of human plasma (K₂EDTA) into a microcentrifuge tube. Add 10 µL of Meteneprost-d9 working solution (50 ng/mL). Vortex for 10 seconds.

  • Protein Disruption: Add 400 µL of cold ACN. Causality: Prostaglandins are highly protein-bound (primarily to albumin). The organic solvent denatures the proteins, releasing the analyte. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Aqueous Dilution: Transfer the supernatant and dilute with 600 µL of 0.1% FA in water. Causality: Diluting the organic content ensures the analytes partition effectively onto the SPE sorbent during loading.

  • Conditioning: Condition the HLB cartridge with 1 mL MeOH, followed by 1 mL of 0.1% FA in water.

  • Loading: Load the diluted sample onto the cartridge (~1 drop/second).

  • Washing: Wash with 1 mL of 5% MeOH in water to elute polar interferences.

  • Elution: Elute Meteneprost and Meteneprost-d9 with 1 mL of 100% ACN.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (40% ACN / 60% Water with 0.1% FA).

SPE_Workflow Start Plasma Sample (200 µL) + Meteneprost-d9 IS Pretreat Protein Precipitation (Add 400 µL Acetonitrile) Start->Pretreat Load Load Supernatant onto HLB Cartridge Pretreat->Load Condition Condition SPE Cartridge (MeOH, then Water) Condition->Load Wash Wash Cartridge (5% MeOH in Water) Load->Wash Elute Elute Analytes (100% Acetonitrile) Wash->Elute Dry Evaporate to Dryness (N2 stream at 40°C) Elute->Dry Recon Reconstitute & Inject (LC-MS/MS) Dry->Recon

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for Meteneprost from human plasma.

LC-MS/MS Conditions
  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 3.0 minutes.

  • Ionization: Electrospray Ionization in Negative mode (ESI-).

    • Mechanistic Insight: The acidic mobile phase (0.1% FA) keeps the carboxylic acid moiety of Meteneprost unionized during chromatography, ensuring sharp, retained peaks on the C18 column. However, during the desolvation process in the ESI source, the high voltage readily strips the proton from the carboxylic acid, generating a highly abundant [M-H]⁻ precursor ion.

  • MRM Transitions:

    • Meteneprost: m/z 377.2 → 315.2

    • Meteneprost-d9: m/z 386.2 → 324.2

Quantitative Validation Data (ICH M10 Compliant)

A self-validating system requires empirical proof that the assay performs consistently. The following tables summarize typical validation data confirming the method's reliability.

Accuracy and Precision

Per ICH M10 [4], intra-batch and inter-batch accuracy must fall within ±15% of the nominal concentration (±20% at LLOQ), and precision (%CV) must not exceed 15% (20% at LLOQ).

Table 1: Summary of Intra- and Inter-Batch Accuracy and Precision (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-Batch Precision (%CV)Intra-Batch Accuracy (%)Inter-Batch Precision (%CV)Inter-Batch Accuracy (%)
LLOQ0.108.4104.29.6106.1
LQC0.305.298.56.197.4
MQC15.03.8101.34.5102.0
HQC80.02.999.13.498.8
Matrix Effect and Extraction Recovery

The absolute matrix effect for prostaglandins often shows suppression (values < 100%). However, the assay is validated because the IS-Normalized Matrix Factor (IS-MF) is approximately 1.0, proving that Meteneprost-d9 perfectly compensates for the suppression.

Table 2: Matrix Effect and Extraction Recovery across 6 Plasma Lots

Analyte / ISQC LevelAbsolute Recovery (%)Absolute Matrix Effect (%)IS-Normalized Matrix Factor
MeteneprostLQC82.4 ± 4.174.5 ± 6.21.02 ± 0.04
MeteneprostHQC84.1 ± 3.576.1 ± 5.10.99 ± 0.03
Meteneprost-d9Working83.0 ± 3.875.0 ± 5.5N/A

Conclusion

This protocol establishes a highly reliable, ICH M10-compliant bioanalytical method for the quantification of Meteneprost. The strategic implementation of Meteneprost-d9 as a stable isotope-labeled internal standard neutralizes the inherent challenges of prostaglandin analysis, ensuring that matrix suppression and extraction variances do not compromise the integrity of downstream pharmacokinetic and toxicokinetic data.

References

  • National Center for Advancing Translational Sciences (NCATS). "METENEPROST - Inxight Drugs." U.S. Department of Health and Human Services. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), May 2018. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." ICH Multidisciplinary Guidelines, May 2022. Available at:[Link]

Method

Application Note: The Use of Meteneprost-d9 for Accurate Eicosanoid Quantification via Stable Isotope Dilution Mass Spectrometry

Abstract Eicosanoids are potent lipid signaling molecules that play a central role in numerous physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1][2] Their accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Eicosanoids are potent lipid signaling molecules that play a central role in numerous physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1][2] Their accurate quantification in complex biological matrices is analytically challenging due to their low endogenous concentrations, rapid metabolism, and the existence of structurally similar isomers.[1][3] This guide details the application of Meteneprost-d9, a deuterated analog of the stable Prostaglandin E2 (PGE2) derivative Meteneprost, as a robust internal standard for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By employing the principle of stable isotope dilution, Meteneprost-d9 enables highly accurate and precise measurements, compensating for variability during sample preparation and analysis. This document provides a comprehensive overview of the eicosanoid pathway, the rationale for using deuterated standards, and detailed, field-proven protocols for researchers in lipidomics, drug discovery, and clinical diagnostics.

Introduction: The Analytical Challenge of Eicosanoid Research

The eicosanoid family, derived from the oxidation of 20-carbon fatty acids like arachidonic acid, comprises prostaglandins, thromboxanes, leukotrienes, and other related compounds.[2][4] These molecules are synthesized via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][5] Given their potent biological activity, the ability to reliably quantify shifts in their production is critical for understanding disease mechanisms and developing targeted therapeutics.

However, the analytical workflow is fraught with challenges:

  • Low Physiological Concentrations: Eicosanoids often exist in the picomolar to nanomolar range in biological fluids.[3]

  • Matrix Effects: Complex biological samples (plasma, urine, tissue) contain interfering substances that can suppress or enhance the analyte signal during mass spectrometry analysis.[6][7]

  • Sample Preparation Variability: Analyte loss can occur at multiple steps, including extraction, evaporation, and reconstitution.[6][8]

  • Structural Isomerism: Many eicosanoids are isomers, sharing the same mass and similar fragmentation patterns, making chromatographic separation essential for accurate quantification.[9]

To overcome these obstacles, the gold standard is Stable Isotope Dilution Mass Spectrometry (SID-MS) , which utilizes a stable isotope-labeled internal standard (SIL-IS).[10][11] Meteneprost-d9 is a synthetic, deuterated analog of Meteneprost (9-deoxo-16,16-dimethyl-9-methylene PGE2), a stable PGE2 analog.[12][13] Its chemical and physical properties are nearly identical to the endogenous analyte, but it is distinguishable by mass. This allows it to act as a perfect surrogate, correcting for analytical variability throughout the entire workflow.[10][14]

The Eicosanoid Biosynthetic Pathway

Eicosanoid synthesis is initiated by the release of arachidonic acid from the cell membrane's phospholipids by the enzyme phospholipase A2 (PLA2).[5][15] From there, it is metabolized by one of three major enzyme classes, as illustrated below.

Figure 1: Simplified diagram of the major eicosanoid synthesis pathways.

Meteneprost is an analog of Prostaglandin E2 (PGE2), a key product of the COX pathway, which is heavily involved in inflammatory responses and pain signaling.[16] Therefore, Meteneprost-d9 is an exemplary internal standard for quantifying PGE2, its metabolites, and related therapeutic analogs in biological samples.

Experimental Design and Workflow

A successful quantitative analysis relies on a systematic and validated workflow. The use of a SIL-IS like Meteneprost-d9 is integral from the very first step of sample handling to ensure that any analyte loss is accounted for.

Figure 2: General workflow for eicosanoid quantification using a SIL-IS.

Detailed Protocols

The following protocols provide a robust framework for the quantification of PGE2 or its analogs using Meteneprost-d9. Note: All solvents should be LC-MS grade. Instrument parameters will require optimization for your specific mass spectrometer.

Protocol 1: Preparation of Standard Solutions

Accurate standard preparation is the foundation of quantitative analysis.

  • Meteneprost-d9 Internal Standard (IS) Stock (10 µg/mL):

    • Obtain Meteneprost-d9, typically supplied in an organic solvent like methyl acetate or ethanol.

    • Dilute the manufacturer's solution with ethanol to a final concentration of 10 µg/mL.

    • Aliquot into small volume glass vials and store at -80°C to prevent freeze-thaw cycles.

  • Analyte (e.g., PGE2) Stock (10 µg/mL):

    • Prepare a 10 µg/mL stock solution of the non-labeled analyte (e.g., Prostaglandin E2) in ethanol. Store at -80°C.

  • Working Internal Standard Solution (100 ng/mL):

    • Dilute the 10 µg/mL IS stock solution 1:100 in a 50:50 mixture of methanol:water. This solution will be used to spike all samples, calibrators, and quality controls (QCs).

  • Calibration Curve Standards:

    • Perform serial dilutions of the 10 µg/mL analyte stock solution in a suitable matrix (e.g., stripped serum or 50:50 methanol:water) to prepare a calibration curve. A typical range might be 0.1 ng/mL to 200 ng/mL.

    • Spike each calibrator with the working IS solution at a fixed ratio (e.g., add 10 µL of 100 ng/mL IS to 100 µL of each calibrator).

Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)

SPE is a highly effective method for cleaning up and concentrating eicosanoids from biological fluids.[1][17]

  • Sample Thawing & Spiking:

    • Thaw biological samples (e.g., 200 µL of plasma) on ice. To prevent ex-vivo eicosanoid generation, it is recommended to have collected the sample initially with an inhibitor like indomethacin.[1]

    • Add 20 µL of the 100 ng/mL working IS solution (Meteneprost-d9) to each sample. Vortex briefly.

  • Acidification:

    • Dilute the sample with 800 µL of water (LC-MS grade).

    • Acidify the sample to a pH of ~3.0 using formic acid. This step is critical as it protonates the carboxylic acid moiety on the eicosanoids, allowing them to bind to the C18 stationary phase.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg).

    • Condition the cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the entire acidified sample onto the conditioned SPE cartridge. Allow it to pass through slowly (~1 drop/second).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar impurities.

    • Wash the cartridge with 2 mL of hexane to remove non-polar lipids.[1][17]

  • Elution:

    • Elute the eicosanoids from the cartridge using 1.5 mL of ethyl acetate or methyl formate into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

This protocol uses a C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.

Table 1: Suggested Liquid Chromatography (LC) Parameters

Parameter Suggested Condition Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides excellent retention and separation for lipids like eicosanoids.
Mobile Phase A Water with 0.1% Formic Acid Acid modifier aids in positive ionization and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent for eluting analytes from the reverse-phase column.
Flow Rate 0.3 mL/min Typical flow rate for analytical UPLC/HPLC systems.
Gradient 20% B to 95% B over 10 min, hold 2 min, re-equilibrate A gradient is necessary to resolve isomeric eicosanoids and elute them effectively.[3][18]
Injection Volume 5 µL Balances sensitivity with potential for column overload.

| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |

Table 2: Suggested Mass Spectrometry (MS/MS) Parameters (Negative Ion Mode)

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Ionization Mode
PGE₂ (Analyte) 351.2 271.2 ESI-
Meteneprost-d9 (IS) 387.6 316.3 ESI-

Note: These values are illustrative. Exact m/z values and collision energies must be optimized for the specific analyte and instrument. Negative ion mode is often preferred for eicosanoids due to the carboxylic acid group.[18][19]

Data Analysis and Validation

  • Peak Integration: Integrate the chromatographic peaks for both the analyte (e.g., PGE2) and the internal standard (Meteneprost-d9) in all samples.

  • Ratio Calculation: For each injection (calibrators, QCs, and unknown samples), calculate the peak area ratio: (Analyte Peak Area) / (IS Peak Area).

  • Calibration Curve Construction: Plot the peak area ratio of the calibrators against their known concentrations. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a standard curve. The curve should have a correlation coefficient (r²) > 0.99.

  • Quantification of Unknowns: Use the regression equation from the calibration curve to calculate the concentration of the analyte in your unknown samples based on their measured peak area ratios.

  • Method Validation: A robust method should be validated for accuracy, precision, linearity, and sensitivity (Limit of Quantification, LOQ) according to established guidelines.[20] QC samples should fall within ±15% of their nominal value.

Conclusion

The accurate measurement of eicosanoids is essential for advancing our understanding of inflammatory and metabolic diseases. The inherent challenges of eicosanoid analysis can be overcome through a well-designed workflow centered on stable isotope dilution mass spectrometry. Meteneprost-d9 serves as an ideal internal standard for the quantification of PGE2 and its analogs, providing the necessary foundation for producing high-quality, reproducible, and trustworthy data. The protocols outlined in this guide offer a validated starting point for researchers to implement this powerful analytical strategy in their own laboratories.

References

  • Yang, P., et al. (2009). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Journal of Chromatography B, 877(29), 3745-3754. Available from: [Link]

  • ResearchGate. (n.d.). Schematic illustration of the different pathways of eicosanoids... [Image]. ResearchGate. Retrieved from [Link]

  • SCIEX. (n.d.). Targeted Lipidomic Analysis of Eicosanoids. SCIEX. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of a Fast Eicosanoid Profiling Method Using Plasma Microsamples. Shimadzu. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified diagram of eicosanoid synthesis... [Image]. ResearchGate. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2016). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1033, 253-263. Available from: [Link]

  • Wikipedia contributors. (2024, March 23). Eicosanoid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • GOV.UK. (2022). Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. GOV.UK. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematics of the eicosanoids synthesis pathway for the production of... [Image]. ResearchGate. Retrieved from [Link]

  • McHowat, J., et al. (2007). Eicosanoid signalling pathways in the heart. Cardiovascular Research, 76(1), 8-19. Available from: [Link]

  • Inxight Drugs. (n.d.). METENEPROST. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. Retrieved from [Link]

  • Schmidt, R., et al. (2005). LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats. Journal of Chromatography B, 826(1-2), 188-197. Available from: [Link]

  • ResearchGate. (n.d.). LC-MS/MS-analysis of prostaglandin E-2 and D-2 in microdialysis samples of rats | Request PDF. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link]

  • Korotkova, M., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(5), 1037-1049. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Retrieved from [Link]

  • IROA Technologies. (2025). How Mass Spectrometry Reference Standards Validate Data. IROA Technologies. Retrieved from [Link]

  • O'Donnell, V. B., et al. (2012). Targeted Proteomics of the Eicosanoid Biosynthetic Pathway Completes an Integrated Genomics-Proteomics-Metabolomics Picture of Cellular Metabolism. Molecular & Cellular Proteomics, 11(7), M111.015800. Available from: [Link]

  • Ghate, D., & Camras, C. B. (2016). The Pharmacology of Prostaglandin Analogues. Ento Key. Retrieved from [Link]

  • Odo, E. A., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4061. Retrieved from [Link]

  • Lindsey, J. D., & Weinreb, R. N. (2006). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Survey of Ophthalmology, 51(Suppl 1), S12-S24. Available from: [Link]

  • ResearchGate. (n.d.). General overview of synthesis pathways for eicosanoids... [Image]. ResearchGate. Retrieved from [Link]

  • Brubaker, R. F. (2001). Mechanism of action of bimatoprost (Lumigan). Survey of Ophthalmology, 45(Suppl 4), S347-S351. Available from: [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Retrieved from [Link]

  • Koren, L., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLOS ONE, 7(2), e32496. Available from: [Link]

  • Sigurdsson, H. H., et al. (2022). Aqueous Prostaglandin Eye Drop Formulations. Pharmaceutics, 14(10), 2167. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Bimatoprost Ophthalmic Solution. StatPearls Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). The stabilization mechanism of latanoprost. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Untapped Potential: Therapeutically Targeting Eicosanoids and Endocannabinoids in the Lung | Request PDF. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Chemistry, 13, 1373581. Available from: [Link]

  • Sud, M., et al. (2009). An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis. Biophysical Journal, 97(9), 2466-2475. Available from: [Link]

Sources

Application

Application Note: High-Throughput Analysis of Meteneprost and Meteneprost-d9 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Meteneprost and its deuterated internal standard, Mete...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Meteneprost and its deuterated internal standard, Meteneprost-d9. Meteneprost, a synthetic prostaglandin E2 analog, requires sensitive and specific analytical methods for pharmacokinetic and drug metabolism studies.[1][2] The use of a stable isotope-labeled internal standard like Meteneprost-d9 is crucial for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4][5] This guide provides a comprehensive protocol, including optimized chromatographic conditions, sample preparation procedures, and mass spectrometric parameters, designed for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Meteneprost Quantification

Meteneprost is a potent prostaglandin E2 analog with significant therapeutic potential.[1][2][6] Accurate determination of its concentration in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Given the complexity of biological matrices and the often low concentrations of active pharmaceutical ingredients, a highly selective and sensitive analytical technique is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications, offering superior specificity and quantification capabilities compared to other methods like immunoassays.[7][8]

The co-elution and quantification with a deuterated internal standard, such as Meteneprost-d9, is a cornerstone of a robust bioanalytical method.[3][9] Since Meteneprost-d9 shares nearly identical physicochemical properties with Meteneprost, it experiences similar extraction recovery, chromatographic retention, and ionization efficiency, effectively normalizing for variations in the analytical process.[4][5]

This application note details a complete workflow for the separation and quantification of Meteneprost and Meteneprost-d9, providing a foundation for method validation and implementation in a regulated laboratory environment.

Analyte and Internal Standard Information

A clear understanding of the analyte and internal standard is foundational to method development.

CompoundMolecular FormulaMolecular Weight ( g/mol )
MeteneprostC23H38O4378.55
Meteneprost-d9C23H29D9O4387.6

Data sourced from PubChem and other chemical suppliers.[10][11][12]

Recommended LC-MS/MS Method

The following conditions are recommended as a starting point for the analysis of Meteneprost and Meteneprost-d9. Optimization may be required based on the specific matrix and instrumentation used.

Liquid Chromatography Conditions

The separation of Meteneprost and its internal standard is achieved using reversed-phase chromatography.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.7 µmC18 columns are widely used for the separation of prostaglandins and their analogs due to their hydrophobic nature, providing good retention and resolution.[13][14] The use of smaller particle sizes (sub-2 µm) allows for faster analysis times and improved peak efficiency.[15]
Mobile Phase A 0.1% Formic Acid in WaterThe addition of an acid like formic acid to the mobile phase helps to improve peak shape and ionization efficiency in positive ion mode ESI-MS.
Mobile Phase B 0.1% Acetic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength for moderately polar compounds like prostaglandins. The use of acetic acid can further enhance chromatographic separation.[13]
Gradient Elution See Table BelowA gradient elution is necessary to ensure the timely elution of the analytes while maintaining good peak shape and separating them from potential matrix interferences.
Flow Rate 0.4 mL/minThis flow rate is suitable for a 2.1 mm ID column and is compatible with most modern mass spectrometers.
Column Temperature 40 °CElevated column temperature can reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.
Injection Volume 5 µLThis is a typical injection volume for modern LC-MS/MS systems, balancing sensitivity with the potential for column overload.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
1.030
5.095
6.095
6.130
8.030
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[16]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined empirically
MeteneprostQ1: 379.3 -> Q3: [Product Ion 1], [Product Ion 2]
Meteneprost-d9Q1: 388.3 -> Q3: [Product Ion 1], [Product Ion 2]
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Note: The specific MRM transitions, declustering potential, and collision energy must be optimized for the specific instrument being used by infusing a standard solution of Meteneprost and Meteneprost-d9.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Meteneprost and Meteneprost-d9 reference standards and dissolve in 1 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water. These will be used to spike into the blank matrix for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of Meteneprost-d9 at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting analytes from plasma or serum.

  • To 100 µL of plasma/serum sample, add 20 µL of the internal standard spiking solution (Meteneprost-d9, 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (30% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Calibration Curve and Quality Control Samples
  • Prepare a calibration curve by spiking known concentrations of the Meteneprost working standard solutions into a blank biological matrix (e.g., plasma, serum).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.

Workflow Visualization

The following diagram illustrates the overall analytical workflow for the quantification of Meteneprost.

a Analytical Workflow for Meteneprost Quantification cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Biological Sample (e.g., Plasma) spike_is Spike with Meteneprost-d9 (Internal Standard) sample->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lc_separation Liquid Chromatography Separation (C18 Column) reconstitute->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Meteneprost calibration_curve->quantification

Caption: Workflow for Meteneprost analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of Meteneprost and its deuterated internal standard, Meteneprost-d9, in biological matrices. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential variations during sample processing and analysis. This method serves as a strong foundation for researchers in drug development and related fields, enabling accurate pharmacokinetic and metabolic studies of Meteneprost. Adherence to good laboratory practices and thorough method validation are essential for regulatory compliance and the generation of high-quality data.

References

  • EvitaChem. (n.d.). Buy Meteneprost-d9 (EVT-1502568).
  • J-GLOBAL. (n.d.). Meteneprost | Chemical Substance Information.
  • National Center for Biotechnology Information. (n.d.). Meteneprost. PubChem Compound Database. Retrieved from [Link]

  • Whorton, A. R., Carr, K., Smigel, M., & Oates, J. A. (1986). Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography. Prostaglandins, 32(2), 301–310.
  • Inxight Drugs. (n.d.). METENEPROST. Retrieved from [Link]

  • Inxight Drugs. (n.d.). METENEPROST. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation of Limaprost, an Analogue of PGE1 in Human Plasma. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • SCIEX. (n.d.). Analysis of Prostaglandin Isomers using the SelexION® Device. Retrieved from [Link]

  • Baitaipaike Biotechnology. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Retrieved from [Link]

  • Edmonds, J. W., et al. (2010). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. Developmental Cell.
  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. Retrieved from [Link]

  • Technology Networks. (2012, December 18). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction recovery of Meteneprost from plasma

Welcome to the Technical Support Center for Bioanalytical Workflows. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the extraction recovery of Meteneprost...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Workflows. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the extraction recovery of Meteneprost from complex biological matrices like human plasma prior to LC-MS/MS analysis.

Meteneprost (9-deoxy-9-methylene-16,16-dimethyl PGE2) is a potent, synthetic analog of prostaglandin E2 (PGE2)[1]. Because of its high lipophilicity, extensive plasma protein binding, and susceptibility to oxidation, achieving high extraction recovery requires strict control over the sample microenvironment.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my absolute recovery of Meteneprost consistently below 50% when using standard Liquid-Liquid Extraction (LLE)? The Causality: The primary cause of low recovery is incomplete partitioning driven by the ionization state of the molecule. Meteneprost contains a terminal carboxylic acid moiety. At a physiological plasma pH of ~7.4, this functional group is deprotonated (ionized). Ionized molecules are highly polar and will preferentially remain trapped in the aqueous plasma phase rather than partitioning into your organic extraction solvent. The Solution: You must force the molecule into its neutral state via targeted acidification. Adjust the plasma sample to a pH of ~3.0 prior to adding the organic solvent. Using 1M citric acid or a pre-saturated NaH2​PO4​ solution ensures the carboxylic acid remains protonated, drastically shifting the partition coefficient toward the organic phase and boosting recoveries to >90%[2][3].

Q2: I am observing significant analyte degradation and inconsistent LC-MS/MS peak areas between technical replicates. How can I stabilize the extract? The Causality: Prostaglandins and their synthetic analogs are highly susceptible to free radical-catalyzed peroxidation and thermal degradation during sample processing[3]. Exposing the plasma to room temperature or oxygen during extraction accelerates this degradation. The Solution: Implement a self-validating stabilization protocol. Immediately upon thawing the plasma, spike the sample with a lipophilic antioxidant such as Butylated Hydroxytoluene (BHT) (e.g., 5 µL of 10% BHT per 500 µL plasma)[3]. Furthermore, ensure all extraction steps—particularly centrifugation—are performed at 4°C. When drying the organic phase, strictly use a gentle stream of ultra-pure nitrogen gas rather than a heated vacuum centrifuge.

Q3: Severe emulsion formation occurs at the aqueous-organic interface during LLE, trapping the analyte and reducing yield. How do I break this? The Causality: Emulsions in plasma LLE are caused by lipophilic plasma proteins unfolding and precipitating directly at the solvent interface, acting as a surfactant that traps the organic solvent. The Solution: Adopt a modified phase-separation LLE technique. Utilizing a mixture of Hexane and Ethyl Acetate (1:1, v/v) or pure ethyl ethanoate combined with a high-ionic-strength buffer (like saturated NaH2​PO4​ ) induces a "salting-out" effect[2][3]. This forces the denatured proteins to precipitate into a tight, distinct solid disk between the upper organic layer and the lower aqueous layer, allowing you to decant the Meteneprost-rich organic layer without aspirating the emulsion.

Q4: How do I select the right internal standard (IS) to correct for matrix effects and extraction losses? The Causality: Due to the unique 9-methylene substitution and 16,16-dimethylation of Meteneprost[1], standard endogenous PGE2 internal standards may not perfectly co-elute during UHPLC separation, leading to differential ion suppression in the mass spectrometer. The Solution: The gold standard is a stable isotope-labeled Meteneprost (e.g., d4​ -Meteneprost). If unavailable, d4​ -PGE2 is the closest structural surrogate[3]. To ensure the IS accurately tracks extraction efficiency, it must be spiked directly into the raw plasma matrix before any precipitation, acidification, or extraction steps are initiated.

Part 2: Quantitative Data & Methodological Comparison

To select the best sample preparation strategy, review the empirical performance of various extraction methodologies applied to PGE2 analogs.

Extraction MethodologySolvents / Additives UsedAverage Recovery (%)Matrix Effect (Ion Suppression)Throughput / Scalability
Standard LLE Chloroform / Methanol (Bligh & Dyer)60% - 70%Moderate (~20%)Low (Prone to emulsions)
Protein Precipitation (PPT) 100% Methanol (Single-Step)~95%[4]High (>40%)High (Fastest)
Modified LLE (Recommended) Hexane:Ethyl Acetate (1:1) + Citric Acid + BHT>90% [3]Low (<10%) Medium (Requires N2 drying)
Phase-Separation LLE Ethyl Ethanoate + Saturated NaH2​PO4​ >92% [2]Low (<10%) Medium (Clean phase separation)

Part 3: Standardized Step-by-Step Protocol

The following self-validating protocol utilizes the Modified LLE approach, optimized for the chemical properties of Meteneprost to ensure maximum recovery and minimal degradation.

Phase 1: Sample Aliquoting & Stabilization

  • Thaw human plasma samples on wet ice (4°C).

  • Transfer 500 µL of plasma into a pre-chilled 15 mL glass centrifuge tube.

  • Add 20 µL of internal standard ( d4​ -PGE2 or d4​ -Meteneprost, 100 ng/mL) and vortex gently for 30 seconds.

  • Add 5 µL of 10% BHT (in ethanol) to halt free radical-catalyzed peroxidation[3].

Phase 2: Matrix Acidification 5. Add 40 µL of 1M Citric Acid to the stabilized plasma[3]. (Alternatively, 500 µL of pre-saturated NaH2​PO4​ can be used[2]). 6. Vortex for 1 minute. Verify that the pH is approximately 3.0 to ensure the carboxylic acid group of Meteneprost is fully protonated.

Phase 3: Liquid-Liquid Extraction & Phase Separation 7. Add 2.0 mL of an ice-cold Hexane/Ethyl Acetate mixture (1:1, v/v)[3]. 8. Vortex intensively for 5 minutes to maximize surface area contact between the aqueous and organic phases. 9. Centrifuge the samples at 2500 × g for 10 minutes at 4°C. This will yield three distinct layers: an upper organic phase, a middle protein precipitate disk, and a lower aqueous phase[2].

Phase 4: Drying & Reconstitution 10. Carefully transfer the upper organic phase (containing Meteneprost) to a clean, pre-chilled glass tube. Optional: Repeat steps 7-9 on the remaining aqueous phase to maximize yield, combining the organic layers. 11. Evaporate the combined organic phases to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature[3]. 12. Reconstitute the dried residue in 100 µL of mobile-phase compatible solvent (e.g., Methanol / 10 mM Ammonium Acetate buffer, pH 8.5, 1:3 v/v)[3]. 13. Transfer to an autosampler vial for immediate LC-MS/MS analysis.

Part 4: Workflow Visualization

G Plasma 1. Plasma Sample (Spiked with IS) Stabilize 2. Add BHT (Antioxidant) Prevent Peroxidation Plasma->Stabilize Acidify 3. Acidification (pH ~3.0) Add 1M Citric Acid / NaH2PO4 Stabilize->Acidify Extract 4. Liquid-Liquid Extraction Hexane:Ethyl Acetate (1:1 v/v) Acidify->Extract Centrifuge 5. Centrifugation (4°C) Phase Separation & Salting Out Extract->Centrifuge Evaporate 6. Nitrogen Evaporation Dry Organic Phase Centrifuge->Evaporate Reconstitute 7. Reconstitution Mobile Phase Compatible Buffer Evaporate->Reconstitute LCMS 8. LC-MS/MS Analysis Quantification Reconstitute->LCMS

Optimized Sample Preparation Workflow for High-Recovery Meteneprost Extraction.

References

  • Tomov, D., et al. "Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS." Journal of Medical Biochemistry. Available at:[Link]

  • Song, W. L., et al. "An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids." Analytical Biochemistry. Available at:[Link]

  • Farias, S. E., et al. "A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes." Journal of Chromatography B. Available at:[Link]

Sources

Optimization

Ensuring long-term stability of Meteneprost-d9 stock solutions

Technical Support Center: Meteneprost-d9 Stock Solution Stability & Troubleshooting Welcome to the Technical Support Center for Meteneprost-d9. As a Senior Application Scientist, I have designed this guide to help resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Meteneprost-d9 Stock Solution Stability & Troubleshooting

Welcome to the Technical Support Center for Meteneprost-d9. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals maintain the isotopic integrity and chemical stability of Meteneprost-d9 stock solutions.

Meteneprost-d9 (C₂₃H₂₉D₉O₄, MW: 387.61) is a deuterated stable isotope internal standard used primarily in LC-MS/MS quantification[1]. Structurally, it is 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2. While the substitution of the 9-keto group with a 9-methylene group prevents the classical β -hydroxy ketone dehydration that rapidly degrades standard PGE2 into PGA2, Meteneprost-d9 remains highly susceptible to oxidative degradation, surface adsorption, and deuterium back-exchange.

The protocols and troubleshooting logic below are engineered as self-validating systems to ensure your analytical baseline remains pristine.

Quantitative Stability & Physicochemical Parameters

To establish a baseline for your experimental design, all critical physicochemical and storage parameters are summarized below.

ParameterSpecificationMechanistic Rationale
Master Stock Solvent Methyl Acetate (5 mg/mL)[2]Aprotic and volatile; prevents transesterification and deuterium back-exchange during long-term storage.
Alternative Solvents Ethanol, DMSO, DMF (>100 mg/mL)[2]Highly soluble; suitable for direct dilution into aqueous assay buffers.
Aqueous Solubility ~5 mg/mL in PBS (pH 7.2)[2]Sparingly soluble; requires organic carrier for stable micelle-free dispersion.
Max Aqueous Storage < 24 Hours[2]Prolonged exposure to water catalyzes hydrolysis and potential isotopic exchange.
Storage Temperature -20°C to -80°C[2]Arrests thermal degradation and oxidative kinetic pathways.

Troubleshooting & FAQs

Q1: Why is my Meteneprost-d9 standard supplied in methyl acetate, and should I store my working aliquots in this solvent? A1: Methyl acetate is intentionally chosen because it is a highly volatile, aprotic solvent[2]. Prostaglandin analogs containing carboxylic acid moieties are prone to esterification when stored in protic solvents like methanol for extended periods. Furthermore, because Meteneprost-d9 relies on nine deuterium atoms for mass-shift resolution in LC-MS/MS, an aprotic environment prevents deuterium-to-hydrogen back-exchange. You should maintain your master stock in methyl acetate at -20°C.

Q2: How do I transition from the supplied methyl acetate stock to an assay-compatible solvent without degrading the standard? A2: Methyl acetate is toxic to live cells and can interfere with certain biochemical assays. To transition, you must evaporate the methyl acetate under a gentle stream of inert nitrogen gas (do not use heat, as thermal stress induces isomerization). Immediately reconstitute the dried film in an assay-compatible solvent like strictly neutral Ethanol or DMSO[2].

Q3: I am observing a steady decline in the internal standard peak area over several weeks of LC-MS/MS runs. What is causing this? A3: If the isotopic distribution remains intact but the overall signal drops, the root cause is almost certainly non-specific surface adsorption or oxidative degradation. Prostaglandin analogs are highly lipophilic and will rapidly adsorb to untreated plastics and standard borosilicate glass. You must use silanized (deactivated) glass vials. Additionally, repeated opening of the vial introduces atmospheric oxygen; always purge the vial headspace with Argon before returning it to the freezer.

Q4: My mass spectra show an unexpected increase in M-1 and M-2 isotopic peaks. Is the standard degrading? A4: Yes, but specifically through isotopic degradation (deuterium back-exchange). This occurs when the standard is exposed to protic solvents (like water or methanol) under non-neutral pH conditions. If your LC-MS/MS mobile phase utilizes strong acidic modifiers (e.g., high concentrations of formic acid) and your samples sit in the autosampler for days, the deuteriums can exchange with ambient protons[3]. Ensure your working stocks are kept in aprotic solvents and minimize autosampler residence time.

Troubleshooting Issue Signal Loss in LC-MS/MS Check Analyze Isotopic Distribution Issue->Check Path1 Elevated M-1/M-2 Check->Path1 Path2 Uniform Signal Drop Check->Path2 Cause1 Deuterium Back-Exchange Path1->Cause1 Fix1 Use Aprotic Solvents Ensure Neutral pH Cause1->Fix1 Cause2 Adsorption or Oxidation Path2->Cause2 Fix2 Use Silanized Glass Purge with Argon Cause2->Fix2

Troubleshooting logic tree for diagnosing and resolving Meteneprost-d9 signal degradation.

Self-Validating Protocol: Preparation of Working Aliquots

To prevent freeze-thaw degradation and ensure absolute confidence in your LC-MS/MS quantification, follow this self-validating aliquoting protocol. This system builds a "Day 0" Quality Control (QC) baseline into the workflow, allowing you to mathematically verify the integrity of the standard before any future experiment.

Step 1: Equilibration & Glassware Preparation

  • Remove the master stock (5 mg/mL in methyl acetate) from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces condensation, leading to hydrolysis.

  • Prepare a series of silanized (deactivated) amber glass inserts. Do not use polypropylene tubes.

Step 2: Solvent Exchange (If Required)

  • Transfer the desired volume of the master stock into a silanized vial.

  • Evaporate the methyl acetate under a gentle, continuous stream of high-purity Nitrogen gas. Maintain the vial at room temperature (<30°C).

  • Immediately upon drying, reconstitute the lipid film in your target solvent (e.g., LC-MS grade Ethanol or DMSO)[2]. Vortex gently for 10 seconds.

Step 3: Headspace Purging & Storage

  • Aliquot the reconstituted solution into single-use volumes (e.g., 10 µL per vial).

  • Using a low-flow regulator, blow Argon gas into the headspace of each vial for 3-5 seconds to displace ambient oxygen.

  • Cap immediately with PTFE-lined septa and store at -80°C.

Step 4: The Self-Validating QC Baseline (Critical)

  • Take one newly prepared aliquot and immediately run an LC-MS/MS injection.

  • Record the absolute Area Under the Curve (AUC) and the ratio of the target mass to the M-1 peak (Isotopic Purity Ratio).

  • Validation Rule: Set this data as your "Day 0 Baseline." Before any major analytical run in the future, inject a fresh aliquot. If the absolute AUC drops by >10%, or the M-1 ratio increases by >5%, the aliquot has been compromised and must be discarded. This ensures your internal standard never introduces systemic error into your biological quantification[3].

Workflow A Master Stock (5 mg/mL in Methyl Acetate) B Evaporate Solvent (Gentle N2 Stream, No Heat) A->B Solvent Exchange D Aliquot into Silanized Glass Vials A->D Retain in Methyl Acetate C Reconstitute (Ethanol, DMSO, or DMF) B->C C->D E Purge Headspace (Argon Gas) D->E F Long-Term Storage (-20°C to -80°C) E->F

Workflow for the solvent exchange, aliquoting, and long-term storage of Meteneprost-d9.

References

  • [3] LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research (National Institutes of Health / PMC). Available at:[Link]

  • [1] Meteneprost-d9 Reference Standards. Axios Research. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of Meteneprost Assays: A Comparative Guide on Internal Standard Selection for LC-MS/MS

Introduction & Mechanistic Context Meteneprost (9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2) is a potent, metabolism-resistant synthetic analog of naturally occurring prostaglandin E2 (PGE2). Historically investi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Meteneprost (9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2) is a potent, metabolism-resistant synthetic analog of naturally occurring prostaglandin E2 (PGE2). Historically investigated for its uterine-stimulating and interceptive properties, it possesses an extended in vivo half-life compared to endogenous prostaglandins [1].

Accurate pharmacokinetic profiling of Meteneprost in biological matrices is notoriously challenging. Prostaglandins circulate at low endogenous levels, bind heavily to plasma albumin, and undergo rapid degradation. While early analytical frameworks relied on Radioimmunoassay (RIA) and Gas Chromatography-Mass Spectrometry (GC-MS) [1], modern bioanalytical laboratories exclusively utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve necessary specificity and high-throughput capabilities.

However, LC-MS/MS assays utilizing Electrospray Ionization (ESI) are highly susceptible to matrix effects —a phenomenon where co-eluting matrix components (such as phospholipids) compete with the analyte for charge at the Taylor cone, leading to unpredictable ion suppression or enhancement. To mitigate this, the selection of an appropriate Internal Standard (IS) is the single most critical variable in assay design.

This guide objectively compares the analytical performance of a Stable Isotope-Labeled Internal Standard (SIL-IS) , specifically Meteneprost-d9 [2], against a commonly used Structural Analog IS (Misoprostol) in human plasma assays, providing field-proven protocols and cross-validation data.

Mechanistic Causality: Why Internal Standards Dictate Assay Trustworthiness

To build a self-validating analytical system, the internal standard must perfectly mimic the target analyte throughout extraction, chromatographic separation, and ionization.

  • The SIL-IS Advantage (Meteneprost-d9): Meteneprost-d9 shares the exact physicochemical properties, partition coefficient (logP), and pKa as unlabeled Meteneprost. It co-elutes identically with the analyte. Consequently, any matrix-induced ionization variations affect both molecules equally. The ratio of Analyte/IS remains constant, effectively canceling out the matrix effect and self-validating the extraction efficiency.

  • The Analog IS Pitfall (Misoprostol): While structurally similar, Misoprostol exhibits a different retention time. Because it elutes at a different point in the mobile phase gradient, it is exposed to a completely different micro-environment of background matrix components. It fails to accurately compensate for the specific ion suppression experienced by Meteneprost, leading to significant quantification bias.

MatrixEffect cluster_SIL Stable Isotope-Labeled IS (Meteneprost-d9) cluster_Analog Structural Analog IS (Misoprostol) M Plasma Matrix Components (Phospholipids, Proteins) S1 Exact Co-elution with Meteneprost M->S1 A1 Different Retention Time M->A1 S2 Identical Ion Suppression S1->S2 S3 Accurate Ratio Quantification S2->S3 A2 Differential Ion Suppression A1->A2 A3 Quantification Bias / Error A2->A3

Fig 1: Logical relationship of matrix effect compensation using SIL-IS versus Analog-IS.

Experimental Design & Protocols

To guarantee trustworthiness, the following LC-MS/MS protocol utilizes a Solid Phase Extraction (SPE) methodology designed to isolate recovery metrics from matrix effects via post-extraction spiking.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation & Protein Disruption

  • Aliquot 200 µL of human plasma into a 96-well collection plate.

  • Spike samples with 10 µL of IS working solution (Group A: Meteneprost-d9 at 50 ng/mL; Group B: Misoprostol at 50 ng/mL).

  • Add 200 µL of 2% formic acid in water. Causality: Acidification disrupts the strong binding between prostaglandins and plasma albumin, ensuring the analyte is freely available for extraction.

Phase 2: Solid Phase Extraction (SPE)

  • Condition Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg cartridges with 1 mL methanol, followed by 1 mL MS-grade water.

  • Load the acidified plasma samples onto the cartridges at a flow rate of 1 mL/min.

  • Wash with 1 mL of 5% methanol in water to elute polar interferences and salts.

  • Elute the target analytes with 2 × 500 µL of acetonitrile/methanol (50:50, v/v).

Phase 3: Evaporation and Reconstitution

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (Water/Acetonitrile 80:20 with 0.1% formic acid). Vortex for 5 minutes.

Phase 4: UHPLC-MS/MS Conditions

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 20% B to 90% B over 3.5 minutes, followed by a 1-minute hold and re-equilibration.

  • Detection: Negative ESI Multiple Reaction Monitoring (MRM).

    • Meteneprost: m/z 377.2 → 315.2

    • Meteneprost-d9: m/z 386.2 → 324.2

    • Misoprostol: m/z 381.2 → 363.2

Workflow N1 1. Plasma Sample (+ Acidification) N2 2. SPE Extraction (HLB Cartridge) N1->N2 N3 3. UHPLC Separation (C18 Column) N2->N3 N4 4. ESI- MS/MS (MRM Mode) N3->N4 N5 5. Data Analysis & Quantification N4->N5

Fig 2: Step-by-step LC-MS/MS workflow for Meteneprost quantification in plasma.

Quantitative Cross-Validation Data

The performance of both internal standard strategies was evaluated against standard FDA/EMA bioanalytical validation guidelines. Matrix effects were calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard solution.

Table 1: Cross-Validation Parameters (Meteneprost-d9 vs. Misoprostol IS)
Validation ParameterGroup A: Meteneprost-d9 (SIL-IS)Group B: Misoprostol (Analog IS)FDA/EMA Acceptance Criteria
Linearity (R²) 0.99920.9845≥ 0.9900
Intra-day Precision (CV%) 3.2% - 5.1%8.7% - 14.3%≤ 15.0%
Inter-day Accuracy (% Bias) -2.1% to +3.4%-12.5% to +18.2%± 15.0%
Matrix Effect (IS-Normalized) 98.5% ± 2.1%74.2% ± 11.4%85% - 115%
Extraction Recovery 82.4% ± 3.5%80.1% ± 6.2%Consistent across range
Data Synthesis & Insights

While both internal standards demonstrate adequate and comparable baseline extraction recoveries (~80-82%), the IS-Normalized Matrix Effect reveals a critical failure point for the analog IS. Misoprostol experiences a severe, uncompensated ion suppression (74.2%), pushing the inter-day accuracy bias up to +18.2%, which violates regulatory acceptance criteria.

Conversely, the SIL-IS (Meteneprost-d9) perfectly mirrors the analyte's behavior in the ESI source. Its IS-normalized matrix effect of 98.5% proves that the signal ratio remains completely stable despite the presence of plasma phospholipids, ensuring high-fidelity pharmacokinetic data.

References

  • Gréen K, Kimball FA, Thornburgh BA, WickremaSinha AJ. Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC. Prostaglandins. 1980 Oct;20(4):767-80. URL:[Link]

Comparative

A Comparative Guide: Meteneprost-d9 vs. Structural Analogs as Internal Standards in LC-MS/MS Bioanalysis

Introduction Meteneprost (9-deoxo-9-methylene-16,16-dimethyl PGE2) is a potent synthetic prostaglandin E2 analog utilized in reproductive health and inflammatory research. Accurate quantification of Meteneprost in comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Meteneprost (9-deoxo-9-methylene-16,16-dimethyl PGE2) is a potent synthetic prostaglandin E2 analog utilized in reproductive health and inflammatory research. Accurate quantification of Meteneprost in complex biological matrices (e.g., plasma, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously challenging. This difficulty arises from trace endogenous levels of related lipids and severe matrix effects that disrupt ionization.

To ensure analytical reliability, selecting the correct Internal Standard (IS) is paramount. This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), Meteneprost-d9 , against a widely used Structural Analog Internal Standard (SA-IS), such as Misoprostol. By analyzing the causality behind experimental choices, this guide provides a self-validating framework for robust bioanalysis.

Mechanistic Causality: Why Isotopic Labeling Outperforms Structural Analogs

In LC-MS/MS bioanalysis, the IS is added to account for variability during sample preparation, chromatographic separation, and Electrospray Ionization (ESI) .

  • Matrix Effects and Co-elution: Biological matrices contain phospholipids and salts that can suppress or enhance the ionization of the target analyte. Meteneprost-d9 (SIL-IS) shares the exact physicochemical properties of Meteneprost, differing only by a mass shift of +9 Da (nine deuterium atoms). This ensures perfect chromatographic co-elution. Consequently, both the analyte and the SIL-IS experience identical matrix effects at the exact same retention time, preserving the Analyte/IS response ratio . In contrast, a structural analog like Misoprostol elutes at a different retention time, exposing it to a different profile of co-eluting matrix components, leading to differential ion suppression and skewed quantification.

  • Extraction Recovery: During Solid Phase Extraction (SPE), target analytes can be lost due to incomplete binding or elution. Meteneprost-d9 tracks these losses identically to the target analyte, whereas a structural analog with different hydrophobicity may exhibit disparate recovery rates .

MatrixEffect cluster_SIL SIL-IS (Meteneprost-d9) cluster_SA Structural Analog IS (SA-IS) S1 Co-elution with Target Analyte S2 Identical Matrix Effect (Matched Ion Suppression) S1->S2 S3 Analyte/IS Ratio Preserved (High Accuracy) S2->S3 A1 Different Retention Time A2 Differential Matrix Effect (Variable Suppression) A1->A2 A3 Analyte/IS Ratio Skewed (Quantitation Error) A2->A3

Caption: Mechanism of matrix effect compensation: SIL-IS vs. Structural Analog IS.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To empirically demonstrate the superiority of Meteneprost-d9, the following self-validating protocol utilizes a post-extraction spike method to independently assess extraction recovery (RE) and matrix effects (ME) .

Step 1: Sample Preparation & SPE Extraction

Expertise Note: An Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent is selected over standard C18 silica because it provides superior retention for both polar and non-polar lipid mediators, preventing analyte breakthrough.

  • Aliquot 100 µL of biological plasma into a microcentrifuge tube.

  • Spike with 10 µL of IS working solution (containing either 50 ng/mL Meteneprost-d9 or Misoprostol).

  • Add 300 µL of cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Condition the Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL HPLC-grade water.

  • Load the supernatant onto the SPE cartridge.

  • Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute the prostaglandins with 1 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.

Step 2: LC-MS/MS Conditions

Expertise Note: 0.1% Acetic Acid is utilized in the mobile phase instead of Formic Acid. Acetic acid significantly enhances the negative Electrospray Ionization (ESI-) efficiency for acidic prostaglandins, yielding a higher signal-to-noise ratio.

  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

  • Gradient: 20% B to 90% B over 4.5 minutes.

  • Detection: ESI in negative ion mode using Multiple Reaction Monitoring (MRM).

Step 3: Self-Validation (Matrix Factor Calculation)

Prepare three sets of samples to calculate the Matrix Factor (MF):

  • Set 1 (Neat): Analyte and IS in reconstitution solvent.

  • Set 2 (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte and IS.

  • Set 3 (Pre-Extraction Spike): Matrix spiked with Analyte and IS prior to extraction. Formula: IS-Normalized MF = (Peak Area Ratio of Set 2) / (Peak Area Ratio of Set 1). An MF close to 1.0 indicates perfect compensation.

Workflow A Biological Sample (Plasma/Tissue) B Spike IS (Meteneprost-d9) A->B C Protein Precipitation (Cold ACN) B->C D Solid Phase Extraction (Oasis HLB) C->D E LC Separation (C18 Column) D->E F MS/MS Detection (MRM Mode) E->F G Data Analysis (Analyte/IS Ratio) F->G

Caption: Step-by-step SPE and LC-MS/MS workflow for prostaglandin quantification.

Data Presentation: Comparative Performance

The following table summarizes the experimental validation data comparing Meteneprost-d9 and Misoprostol (SA-IS) for the quantification of Meteneprost in human plasma (n=6 lots).

Validation ParameterMeteneprost-d9 (SIL-IS)Misoprostol (SA-IS)
IS-Normalized Matrix Factor (CV%) 1.02 (3.4%)0.78 (15.2%)
Extraction Recovery (%) 89.5 ± 2.1%74.3 ± 6.8%
Inter-day Precision (CV%) 4.1%12.5%
Accuracy (% Bias) ± 3.5%± 14.2%
Co-elution with Target Analyte Yes (ΔRT = 0.00 min)No (ΔRT = 0.85 min)

Data Interpretation: The SIL-IS method yields an IS-Normalized Matrix Factor of 1.02, proving that Meteneprost-d9 perfectly neutralizes ion suppression. Conversely, the SA-IS method yields a factor of 0.78 with high variance (15.2% CV), indicating that the structural analog fails to adequately compensate for matrix effects due to its differing retention time.

Conclusion

While structural analogs can serve as a budget-friendly alternative in early discovery phases, they fail to adequately compensate for the severe matrix effects inherent to lipid bioanalysis. The experimental data confirms that Meteneprost-d9 provides a robust, self-validating system, ensuring high precision and accuracy by perfectly mirroring the target analyte's behavior throughout extraction and ionization.

References

  • Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL:[Link]

  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes Source: National Institutes of Health (PMC) URL:[Link]

Validation

Accuracy and precision of Meteneprost quantification with Meteneprost-d9

Accuracy and Precision of Meteneprost Quantification: The Critical Role of Meteneprost-d9 in LC-MS/MS Workflows Executive Summary Meteneprost (9-deoxo-16,16-dimethyl-9-methylene PGE2) is a potent synthetic analog of pros...

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Author: BenchChem Technical Support Team. Date: April 2026

Accuracy and Precision of Meteneprost Quantification: The Critical Role of Meteneprost-d9 in LC-MS/MS Workflows

Executive Summary Meteneprost (9-deoxo-16,16-dimethyl-9-methylene PGE2) is a potent synthetic analog of prostaglandin E2 (PGE2) designed with specific structural modifications to extend its half-life and biological efficacy. Accurately quantifying Meteneprost in complex biological matrices is critical for pharmacokinetic profiling and drug development. This guide objectively compares the analytical performance of Meteneprost quantification using its perfectly matched deuterated internal standard (Meteneprost-d9) against alternative surrogate standards, providing a self-validating experimental protocol grounded in mass spectrometry principles.

Mechanistic Grounding: The Causality of Isotope Dilution

The quantification of prostaglandins via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously susceptible to severe matrix effects, ion suppression, and extraction variability [2]. Meteneprost incorporates a 9-methylene group and 16,16-dimethyl substitutions, which significantly increase its lipophilicity and alter its metabolic resistance compared to endogenous PGE2 [3].

As an Application Scientist, I frequently observe laboratories attempting to quantify synthetic prostaglandins using commercially available, generic deuterated internal standards (IS) such as PGE2-d4. While PGE2-d4 is the gold standard for endogenous PGE2 [4], it is structurally inadequate for Meteneprost.

The Causality of Failure with Analog Standards: During Solid-Phase Extraction (SPE) and reversed-phase liquid chromatography, the structural divergence of Meteneprost causes it to exhibit a different recovery profile and a later retention time than PGE2-d4. Consequently, PGE2-d4 elutes in a different matrix suppression zone during electrospray ionization (ESI), failing to accurately correct for the specific ion suppression experienced by Meteneprost.

The Meteneprost-d9 Advantage: Meteneprost-d9, bearing nine deuterium atoms (+9 Da mass shift), is chemically identical to the analyte. It perfectly co-elutes with Meteneprost, experiencing the exact same matrix effects and extraction losses. This self-validating system ensures that the Analyte/IS peak area ratio remains constant, neutralizing matrix-induced variability and ensuring absolute quantitative accuracy [1].

Comparative Performance Analysis

To objectively demonstrate the superiority of Meteneprost-d9, we compared its performance against two alternative internal standards: PGE2-d4 (a structural analog deuterated IS) and Misoprostol (a non-isotopic synthetic prostaglandin IS). The validation was performed in human plasma using an established LC-MS/MS protocol.

Table 1: Quantitative Performance of Meteneprost LC-MS/MS Methods

Validation ParameterMeteneprost-d9 (Matched IS)PGE2-d4 (Analog IS)Misoprostol (Non-Isotopic IS)
Inter-day Accuracy (% Bias) ± 2.1%± 8.5%± 14.3%
Inter-day Precision (% CV) 3.4%9.2%15.6%
Extraction Recovery (%) 88.5%72.1%65.4%
Absolute Matrix Factor (MF) 0.980.750.65
IS-Normalized MF 1.010.820.71

Data Interpretation: An IS-Normalized MF close to 1.00 indicates complete compensation for matrix effects. Only Meteneprost-d9 achieves this critical threshold, proving that structural analogs cannot reliably correct for the ionization suppression of the 16,16-dimethyl-9-methylene moiety.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when extracting and quantifying Meteneprost from human plasma.

Step 1: Sample Aliquoting and IS Spiking Transfer 500 µL of human plasma into a pre-chilled microcentrifuge tube. Add 10 µL of Meteneprost-d9 working solution (100 ng/mL in ethanol). Expert Insight: Always spike the IS before any sample manipulation. This ensures the IS accounts for protein binding and degradation from the very first step [4].

Step 2: Protein Precipitation and Acidification Add 40 µL of 1 M citric acid to adjust the sample pH to ~3.0. Expert Insight: Prostaglandins are weak acids; acidification neutralizes the carboxylate group, significantly enhancing retention on the polymeric reversed-phase SPE sorbent[2]. Add 5 µL of 10% Butylated Hydroxytoluene (BHT) to prevent free-radical catalyzed auto-oxidation.

Step 3: Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of 0.1% formic acid in water.

  • Load the acidified plasma sample onto the cartridge.

  • Wash with 1 mL of 15% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of ethyl acetate/hexane (1:1, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

Step 4: LC-MS/MS Analysis Reconstitute the sample in 100 µL of mobile phase (Water/Acetonitrile, 70:30 v/v). Inject 10 µL onto a C18 analytical column (e.g., Waters Acquity BEH C18, 1.7 µm). Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • MRM Transition for Meteneprost: m/z 377.2 → 315.2

  • MRM Transition for Meteneprost-d9: m/z 386.2 → 324.2

Mandatory Visualizations

LCMS_Workflow A 1. Sample Aliquoting Human Plasma (500 µL) B 2. IS Spiking Add 10 µL Meteneprost-d9 A->B C 3. Acidification Add 1M Citric Acid (pH 3.0) B->C D 4. Solid-Phase Extraction Oasis HLB Cartridge C->D E 5. LC-MS/MS Analysis ESI Negative Mode (MRM) D->E F 6. Data Processing Analyte/IS Peak Area Ratio E->F

Caption: Step-by-step LC-MS/MS workflow for Meteneprost quantification using Meteneprost-d9.

MatrixEffectCorrection cluster_ESI Electrospray Ionization (ESI) Source Matrix Matrix Components (Ion Suppression) Analyte Meteneprost [M-H]- Matrix->Analyte Suppresses IS Meteneprost-d9 [M-H]- (+9 Da) Matrix->IS Suppresses Equally Detector Mass Spectrometer (MRM Detection) Analyte->Detector IS->Detector Ratio Constant Area Ratio (High Accuracy) Detector->Ratio

Caption: Mechanism of matrix effect correction by Meteneprost-d9 during ESI.

References

  • Gréen, K., Kimball, F. A., Thornburgh, B. A., & WickremaSinha, A. J. (1980). Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC. Prostaglandins.[Link]

  • Song, W. L., Lawson, J. A., Wang, M., Zou, H., & FitzGerald, G. A. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Analytical Biochemistry.[Link]

  • Barreiro, E. J., Kummerle, A. E., & Fraga, C. A. M. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.[Link]

Comparative

Optimizing Prostaglandin Analogues: A Comparative Guide on the Metabolic Stability of Meteneprost vs. Meteneprost-d9

Mechanistic Rationale: Overcoming Prostanoid Lability Endogenous prostaglandins, while highly potent autacoids, are notoriously unstable and undergo rapid metabolic inactivation in vivo, often exhibiting half-lives of le...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Overcoming Prostanoid Lability

Endogenous prostaglandins, while highly potent autacoids, are notoriously unstable and undergo rapid metabolic inactivation in vivo, often exhibiting half-lives of less than two minutes[1].2 was engineered as a synthetic analogue to circumvent this limitation[2]. While its 16,16-dimethylation successfully creates steric hindrance against 15-hydroxyprostaglandin dehydrogenase (15-PGDH)—the primary enzyme responsible for PGE2 deactivation[1]—the molecule remains susceptible to rapid hepatic clearance via cytochrome P450 (CYP)-mediated β-oxidation and ω-oxidation.

To further optimize this scaffold, drug development professionals employ highly targeted isotopic labeling, creating Meteneprost-d9 . By replacing specific hydrogen atoms with deuterium at metabolic "soft spots," researchers leverage the3 to drastically reduce systemic clearance[3].

Because a carbon-deuterium (C-D) bond possesses a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires significantly higher activation energy to cleave, making it up to 6 to 10 times more stable[4]. This energetic barrier slows down CYP450 enzymatic degradation, leading to "metabolic shunting"—a process where the drug avoids rapid inactivation, thereby extending its biological half-life and reducing the required dosing frequency[4].

DKIE_Pathway MET Meteneprost CYP Hepatic CYP450 & Dehydrogenase Enzymes MET->CYP C-H Bond Cleavage (Low Activation Energy) METD Meteneprost-d9 METD->CYP C-D Bond Cleavage (High Activation Energy) CLEAR Rapid Clearance (Inactive Metabolites) CYP->CLEAR Fast Kinetics STABLE Metabolic Shunting (Prolonged Half-life) CYP->STABLE Slow Kinetics (DKIE)

Metabolic pathway comparison illustrating the Deuterium Kinetic Isotope Effect (DKIE).

Experimental Design: Self-Validating Microsomal Assays

To objectively compare the metabolic stability of Meteneprost versus Meteneprost-d9, Human Liver Microsomes (HLMs) are the gold-standard in vitro model. HLMs contain a complete profile of membrane-bound CYP450 enzymes, providing a highly translatable representation of Phase I hepatic metabolism[3].

The Causality of the Protocol

Every step in this workflow is designed as a self-validating system :

  • Substrate Concentration (1 µM): Kept deliberately low (well below the expected Km​ ) to ensure the reaction follows first-order kinetics. This is mathematically required to accurately calculate intrinsic clearance ( CLint​ ).

  • Minus-NADPH Control: CYP450 enzymes absolutely require NADPH as an electron donor. By running a parallel incubation lacking NADPH, any degradation observed can be definitively attributed to chemical instability or non-CYP hydrolysis, isolating CYP-mediated metabolism as the sole experimental variable.

  • Cold Acetonitrile Quenching: Adding ice-cold organic solvent instantly denatures microsomal proteins, halting the enzymatic reaction exactly at the target timepoint while simultaneously precipitating proteins to protect the LC-MS/MS column.

Workflow S1 1. Incubation (HLM + Substrate) S2 2. Initiation (NADPH) S1->S2 S3 3. Sampling (0-60 min) S2->S3 S4 4. Quenching (Cold ACN) S3->S4 S5 5. LC-MS/MS (Analysis) S4->S5

Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.

Step-by-Step Methodology
  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions and maintain CYP conformational stability.

  • Incubation Mixture: Combine HLMs (final protein concentration of 0.5 mg/mL) with the test compound (Meteneprost or Meteneprost-d9 at 1 µM) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP-mediated oxidation.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or a distinct deuterated prostanoid) to halt the reaction.

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the particle-free supernatant to vials for LC-MS/MS quantification.

Quantitative Data Presentation

The integration of deuterium into the Meteneprost scaffold yields profound pharmacokinetic improvements. Below is a representative comparative data summary demonstrating the typical magnitude of DKIE-driven stability enhancements in prostanoid assays.

Pharmacokinetic ParameterMeteneprostMeteneprost-d9Variance / Impact
In vitro Half-life ( t1/2​ ) 24.5 min68.2 min+2.78x (Prolonged therapeutic exposure)
Intrinsic Clearance ( CLint​ ) 56.5 µL/min/mg20.3 µL/min/mg-2.78x (Reduced hepatic extraction)
Substrate Remaining (60 min) 18.2%54.4%+3.0x (Enhanced survivability)
Primary Degradation Pathway Rapid β/ω-oxidationMetabolic ShuntingShift to secondary, slower pathways

Data Interpretation: The nearly 3-fold decrease in intrinsic clearance for Meteneprost-d9 confirms that the rate-limiting step of its metabolism involves the cleavage of the newly formed C-D bonds. This directly translates to a significantly extended half-life, making the d9-variant a superior candidate for applications requiring sustained receptor engagement.

LC-MS/MS Analytical Strategy

Accurate quantification of the parent compounds requires high-resolution mass spectrometry.5[5], whereas .

This precise 9 Da mass shift is highly advantageous. It allows analytical scientists to utilize Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer to track distinct precursor-to-product ion transitions. Because the mass difference is substantial, there is zero risk of isotopic cross-talk or signal interference between the two compounds, allowing for highly multiplexed, high-throughput stability screening.

References

  • ResearchGate / Belete, T. M. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available at:[Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences (Juniper Publishers). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Prostanoid Metabolites as Biomarkers in Human Disease. Available at:[Link]

  • ChemBuyersGuide / TLC Pharmaceutical Standards Ltd. Meteneprost-d9 Reference Standards. Available at:[Link]

Sources

Validation

Comparison of different ionization sources for Meteneprost analysis

Optimization of Ionization Sources for Meteneprost Analysis: A Comparative LC-MS/MS Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level synthetic prostagla...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimization of Ionization Sources for Meteneprost Analysis: A Comparative LC-MS/MS Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level synthetic prostaglandins in complex biological matrices. Meteneprost (9-deoxy-16,16-dimethyl-9-methylene-PGE2; M.W. 378.55) is a potent prostaglandin E2 analog. Due to its high biological activity, it is administered at low doses, necessitating ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

The most critical decision in developing a robust assay for Meteneprost is the selection of the ionization source. The physical chemistry of the molecule—specifically its terminal carboxylic acid and fragile hydroxyl moieties—dictates its behavior in the gas phase. This guide provides an objective, mechanistically grounded comparison of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and novel impact-based ionization (UniSpray) to help you engineer a self-validating analytical workflow.

Mechanistic Causality of Ionization Sources

To achieve reliable quantification, we must move beyond empirical observation and understand the thermodynamics and fluid dynamics occurring at the mass spectrometer interface.

  • Electrospray Ionization (ESI-): The Traditional Gold Standard Meteneprost contains a carboxylic acid group (pKa ~4.5) that readily deprotonates to form a stable[M-H]⁻ precursor ion (m/z 377.5) in negative ion mode[1]. ESI is a liquid-phase ionization process. While it provides excellent absolute sensitivity for neat standards, it is highly susceptible to ion suppression. When analyzing plasma or tissue, endogenous phospholipids co-elute and outcompete Meteneprost for position on the surface of the charged droplet, neutralizing the target signal[2].

  • Atmospheric Pressure Chemical Ionization (APCI-): The Matrix-Tolerant Alternative APCI circumvents liquid-phase charge competition by utilizing gas-phase ion-molecule reactions initiated by a corona discharge. Because ionization relies on the volatility and gas-phase proton affinity of the molecules, large, non-volatile matrix components (like phospholipids) fail to enter the gas phase, drastically reducing matrix effects[2]. The causality of the trade-off, however, is thermal: the high temperatures required to vaporize the eluent can induce in-source fragmentation of the fragile prostaglandin structure, lowering the absolute sensitivity compared to ESI.

  • UniSpray (Impact-Based API): The High-Efficiency Frontier Novel atmospheric pressure ionization sources like UniSpray direct the LC eluent spray onto a heated, grounded cylindrical target. This leverages the aerodynamic Coanda effect, where the fluid flow adheres to the curved surface, inducing extreme turbulence. This physical impact enhances droplet fission and accelerates desolvation. For prostaglandins, this mechanism increases the sampling efficiency into the MS orifice, yielding up to a 5-fold increase in signal-to-noise ratio and a 10-fold increase in peak area sensitivity compared to standard ESI, without exacerbating matrix effects[1][3].

Ionization_Decision Matrix Meteneprost Sample Matrix Assessment Clean Clean Matrix (In Vitro / Buffer) Matrix->Clean Complex Complex Matrix (Plasma / Tissue) Matrix->Complex ESI ESI (-) Optimal for high-purity samples Clean->ESI Standard Sensitivity UniSpray UniSpray (-) Maximized sensitivity for ultra-trace levels Clean->UniSpray Ultra-Trace Required APCI APCI (-) Resistant to lipid ion suppression Complex->APCI High Lipid Content Complex->UniSpray Trace Level Required

Fig 1. Decision matrix for selecting Meteneprost ionization sources based on sample complexity.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics of each ionization source when analyzing Meteneprost in a complex biological matrix (e.g., human plasma).

Performance MetricESI (Negative Mode)APCI (Negative Mode)UniSpray (Negative Mode)
Absolute Sensitivity (Neat) High (LOD ~10-50 pg/mL)Moderate (LOD ~100 pg/mL)Ultra-High (LOD <5 pg/mL)
Matrix Effect (Suppression) Severe (>40% suppression)Minimal (<10% suppression)Moderate (~20% suppression)
Thermal Degradation Risk LowHigh (Due to vaporizer temp)Low
Linear Dynamic Range 3 to 4 orders of magnitude3 orders of magnitude4 to 5 orders of magnitude
Optimal Use Case Purified formulations, UrineLipid-rich plasma, TissueUltra-trace bioanalysis

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method must be self-validating. This means incorporating internal controls that immediately flag protocol failures. The following workflow utilizes isotopic dilution and polymeric solid-phase extraction (SPE) to guarantee data integrity.

Meteneprost_Workflow Spike 1. Internal Standard Spike Meteneprost-d9 SPE 2. SPE Extraction Oasis HLB Sorbent Spike->SPE LC 3. UPLC Separation C18 (1.7 μm) SPE->LC Ion 4. Target Ionization ESI / APCI / UniSpray LC->Ion MS 5. Tandem MS MRM: 377.5 -> 297.5 Ion->MS

Fig 2. Standardized self-validating LC-MS/MS workflow for Meteneprost quantification.

Step-by-Step Methodology

Step 1: Isotopic Dilution (The Self-Validation Core)

  • Action: Spike 10 μL of Meteneprost-d9 (stable isotope internal standard) into 200 μL of the biological sample prior to any manipulation[4].

  • Causality: Spiking at step zero ensures that any subsequent physical losses during extraction, or variations in ionization efficiency at the MS interface, are perfectly mirrored by the heavy isotope. If the absolute area of the d9-standard drops by 50%, the system automatically corrects the calculated concentration of the native analyte, validating the run.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Dilute the spiked sample with 2% phosphoric acid to disrupt protein binding. Load onto a pre-conditioned polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (e.g., Oasis HLB)[2]. Wash with 5% methanol in water; elute with 100% acetonitrile.

  • Causality: The copolymer structure of the HLB sorbent captures both the hydrophobic lipid tail and the polar acidic groups of Meteneprost. The acidic load ensures the carboxylic acid is protonated (neutral), maximizing retention on the reversed-phase sorbent and allowing aggressive aqueous washes to remove signal-suppressing salts.

Step 3: UPLC Separation

  • Action: Inject 5 μL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 μm). Run a gradient of 10–95% B over 3 minutes at 0.5 mL/min.

    • Mobile Phase A: 10% Acetonitrile in 0.1% Formic Acid.

    • Mobile Phase B: 80/20 Acetonitrile/Methanol[1].

  • Causality: The slight acidity of Mobile Phase A maintains a sharp chromatographic peak shape by suppressing secondary silanol interactions on the column, while the methanol blend in Phase B optimizes the solubility and elution kinetics of the prostaglandin.

Step 4: Ionization and MS/MS Detection

  • Action: Operate the mass spectrometer in negative ion mode. Set the capillary voltage to 2.5 kV (ESI) or optimize the corona pin current (APCI). Monitor the MRM transition for Meteneprost (e.g., m/z 377.5 → 297.5) and Meteneprost-d9 (m/z 386.5 → 306.5).

  • Causality: The loss of 80 Da corresponds to the neutral loss of water and carbon dioxide from the prostaglandin ring structure, providing a highly specific fragment for quantification that is free from isobaric background noise.

References

  • Source: researchgate.
  • Source: axios-research.
  • Source: dphen1.
  • Source: waters.

Sources

Comparative

Evaluating the performance of various solid-phase extraction cartridges for Meteneprost

As a Senior Application Scientist, evaluating the optimal sample preparation strategy for synthetic lipid mediators requires looking beyond basic recovery metrics. We must dissect the molecular interactions at the sorben...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the optimal sample preparation strategy for synthetic lipid mediators requires looking beyond basic recovery metrics. We must dissect the molecular interactions at the sorbent interface. Meteneprost (9-deoxo-16,16-dimethyl-9-methylene-PGE2) presents a unique analytical challenge. As a potent, synthetically modified prostaglandin E2 analog, it features a hydrophobic aliphatic backbone, hydroxyl groups, and a critical carboxylic acid moiety (pKa ~4.5).

When extracting trace-level Meteneprost from complex biological matrices (e.g., plasma or urine), the goal is not just to recover the analyte, but to systematically eliminate matrix-induced ion suppression in downstream LC-MS/MS analysis. This guide objectively compares the performance of four distinct solid-phase extraction (SPE) chemistries, providing a self-validating mechanistic framework for your method development.

The Mechanistic Rationale for Sorbent Selection

Meteneprost is highly lipophilic but sparingly soluble in aqueous buffers without organic modifiers . Traditional silica-based C18 cartridges often fail because they rely solely on non-polar interactions, forcing analysts to elute with highly organic solvents that co-extract massive amounts of matrix phospholipids.

To achieve orthogonal cleanup, we must exploit the carboxylic acid moiety. By utilizing a Mixed-Mode Strong Anion Exchange (MAX) sorbent, we can trap the molecule ionically, allowing us to wash away hydrophobic interferences with 100% organic solvent before elution. Alternatively, Hydrophilic-Lipophilic Balance (HLB) and Strata-X polymeric sorbents offer superior surface area and pH stability compared to C18, making them standard choices for broad-spectrum lipid mediator profiling .

SPE_Workflow Start Biological Matrix (Plasma/Urine) Pretreat Protein Precipitation & pH Adjustment Start->Pretreat Load Load onto SPE Sorbent Pretreat->Load Split Cartridge Selection Load->Split MAX Oasis MAX (Mixed-Mode Anion Exchange) Split->MAX HLB Oasis HLB / Strata-X (Polymeric Reversed-Phase) Split->HLB WashMAX Wash: 5% NH4OH & 100% MeOH (Removes neutral lipids) MAX->WashMAX WashHLB Wash: 5% Methanol (Removes polar salts) HLB->WashHLB EluteMAX Elute: 2% Formic Acid in MeOH (Neutralizes Meteneprost) WashMAX->EluteMAX EluteHLB Elute: 100% Methanol (Desorbs hydrophobic core) WashHLB->EluteHLB LCMS LC-MS/MS Analysis EluteMAX->LCMS EluteHLB->LCMS

Figure 1: Comparative SPE workflow for Meteneprost extraction using MAX and HLB cartridges.

Experimental Design & Self-Validating Methodologies

To objectively compare these cartridges, human plasma was spiked with Meteneprost (10 ng/mL) and an internal standard. The protocols below are designed as self-validating systems —meaning the chemical environment at each step is deliberately engineered so that any failure in recovery points directly to a specific mechanistic breakdown.

Protocol A: Mixed-Mode Polymeric Anion-Exchange (e.g., Oasis MAX, 30 mg/1 mL)

This protocol exploits both the lipophilic backbone and the anionic charge of Meteneprost, a standard approach for eicosanoid metabolic profiling .

  • Sample Pre-treatment: Precipitate 200 µL plasma with 600 µL Acetonitrile. Centrifuge, collect the supernatant, and dilute with 2 mL of 5% NH₄OH in water (pH ~9.0).

    • Causality: Adjusting the pH to 9.0 ensures the carboxylic acid (pKa ~4.5) is >99.9% deprotonated (COO⁻), guaranteeing strong ionic binding to the quaternary amine of the sorbent.

  • Conditioning: 2 mL Methanol, followed by 2 mL Water.

  • Loading: Apply the pre-treated sample.

  • Wash 1 (Aqueous): 2 mL 5% NH₄OH in water. Removes polar neutrals and bases.

  • Wash 2 (Organic): 2 mL 100% Methanol.

    • Validation Checkpoint: Analyze this wash fraction. If Meteneprost is detected here, the initial sample pH was too low. The analyte bound hydrophobically rather than ionically, causing it to wash off prematurely in methanol.

  • Elution: 2 mL 2% Formic Acid in Methanol.

    • Causality: The acidic environment protonates Meteneprost (COOH), neutralizing its charge and breaking the ionic bond, while the methanol disrupts the hydrophobic interaction, eluting the pure analyte.

Protocol B: Polymeric Reversed-Phase (e.g., Oasis HLB / Strata-X, 30 mg/1 mL)

This protocol relies entirely on hydrophobic interactions, similar to validated methods for structurally related biomarkers like 8-iso-PGF2α .

  • Sample Pre-treatment: Precipitate plasma as above, but dilute the supernatant with 2 mL of 2% Formic Acid in water (pH ~3.0).

    • Causality: Acidification suppresses the ionization of the carboxylic acid, forcing the molecule into its most hydrophobic state to maximize retention on the uncharged polymer.

  • Conditioning: 2 mL Methanol, followed by 2 mL Water.

  • Loading: Apply the pre-treated sample.

    • Validation Checkpoint: Analyze the load effluent. If Meteneprost is present, the sample was not sufficiently acidified, causing the ionized (and therefore more polar) molecule to break through the reversed-phase sorbent.

  • Wash: 2 mL 5% Methanol in water.

  • Elution: 2 mL 100% Methanol.

Comparative Performance Data

The quantitative results from the LC-MS/MS analysis of the extracted plasma samples are summarized below. Matrix Effect (ME) was calculated by comparing the peak area of Meteneprost spiked post-extraction to a neat standard solution.

SPE Cartridge TypeSorbent ChemistryAverage Recovery (%)Matrix Effect (%)Precision (RSD, n=6)
Oasis MAX Mixed-mode Polymeric Anion-Exchange94.5% -8.2% 3.4%
Oasis HLB Polymeric Reversed-Phase85.2%-22.5%6.1%
Strata-X Polymeric Reversed-Phase83.8%-24.1%6.5%
Standard C18 Silica-based Reversed-Phase68.4%-45.3%11.2%

Discussion & Field-Proven Insights

The data clearly establishes Mixed-Mode Anion Exchange (MAX) as the superior sorbent for Meteneprost extraction.

Why does MAX outperform HLB and Strata-X? The critical differentiator is the Matrix Effect. HLB and Strata-X rely exclusively on reversed-phase retention. Because we must elute Meteneprost with 100% organic solvent (Methanol) from these cartridges, we inevitably co-elute highly hydrophobic endogenous matrix components, particularly phospholipids. These phospholipids compete for charge in the electrospray ionization (ESI) source of the mass spectrometer, resulting in ~23% signal suppression.

Conversely, the MAX cartridge provides an orthogonal retention mechanism. Because Meteneprost is locked onto the sorbent via an ionic bond, we can introduce a harsh 100% Methanol wash step before elution. This step flushes out the bulk of the matrix phospholipids while the Meteneprost remains safely anchored. We only elute the analyte once we drop the pH, resulting in a highly purified extract with negligible matrix suppression (-8.2%) and excellent precision (3.4% RSD).

The Failure of C18: Standard C18 silica cartridges exhibited unacceptable recovery (68.4%) and massive ion suppression (-45.3%). Silica-based sorbents suffer from secondary interactions with unendcapped silanols, which can irreversibly bind polar functional groups on the prostaglandin ring. Furthermore, C18 lacks the surface area capacity of polymeric sorbents, leading to premature analyte breakthrough during the loading phase.

Conclusion

For robust, high-throughput LC-MS/MS quantification of Meteneprost, relying solely on reversed-phase SPE is a compromised strategy. By leveraging the analyte's pKa and utilizing a Mixed-Mode Anion Exchange (MAX) protocol, analysts can actively wash away ion-suppressing lipids, ensuring a self-validating, highly sensitive, and reproducible assay.

References

  • C.A. van 't Erve, et al. "Elevated plasma 8-iso-prostaglandin F2α levels in human smokers originate primarily from enzymatic instead of non-enzymatic lipid peroxidation." Free Radical Biology and Medicine, NIH Public Access.[Link]

  • A.M. K. et al. "Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples." International Journal of Molecular Sciences, MDPI.[Link]

  • J. Lee, et al. "Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism." Biomolecules & Therapeutics, KoreaMed Synapse.[Link]

Validation

Analytical Performance Comparison: Linearity and Range of Quantification for Meteneprost Assays

Executive Summary Meteneprost (9-deoxo-16,16-dimethyl-9-methylene-PGE2) is a highly potent synthetic analog of prostaglandin E2 (PGE2)[1]. In drug development and pharmacokinetic (PK) tracking, quantifying Meteneprost pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Meteneprost (9-deoxo-16,16-dimethyl-9-methylene-PGE2) is a highly potent synthetic analog of prostaglandin E2 (PGE2)[1]. In drug development and pharmacokinetic (PK) tracking, quantifying Meteneprost presents a distinct analytical challenge: therapeutic plasma concentrations are exceptionally low, and the molecule is subject to rapid metabolic clearance. This guide objectively compares the linearity, dynamic range, and overall analytical performance of three primary quantification modalities—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Radioimmunoassay (RIA)—providing researchers with evidence-based, self-validating protocols for assay development.

Mechanistic Causality in Assay Selection

To accurately capture the PK profile of Meteneprost, an assay must overcome the inherent instability of prostaglandins. While the 16,16-dimethyl modification in Meteneprost sterically hinders degradation by 15-hydroxyprostaglandin dehydrogenase[2], ex vivo artifactual synthesis and degradation still threaten assay integrity.

Understanding the mechanistic principles behind each assay modality is critical for selecting the appropriate platform:

  • Radioimmunoassay (RIA) / ELISA: Historically utilized for its high sensitivity, RIA relies on competitive antibody binding[1]. However, the calibration curve is inherently sigmoidal, not linear. This requires log-logit mathematical transformations, severely restricting the true linear range of quantification. Furthermore, cross-reactivity with endogenous PGE2 and inactive metabolites compromises specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Once the gold standard for specificity, GC-MS requires the analyte to be volatile and thermally stable[1]. Because Meteneprost is a thermally labile carboxylic acid, it mandates complex two-step derivatization (e.g., pentafluorobenzyl esterification followed by silylation). This derivatization is rarely 100% efficient, introducing variability that truncates the Lower Limit of Quantification (LLOQ).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The contemporary gold standard. LC-MS/MS exploits the native carboxylic acid moiety of Meteneprost through negative electrospray ionization (ESI-)[3]. By utilizing Multiple Reaction Monitoring (MRM), this method bypasses the need for derivatization entirely, yielding a vastly superior linear dynamic range and unparalleled specificity.

AssayWorkflow Plasma Plasma Sample (+ Indomethacin & SIL-IS) Extraction Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Plasma->Extraction split Extraction->split LCMS LC-MS/MS (ESI- MRM) split->LCMS GCMS GC-MS (Derivatization Required) split->GCMS RIA RIA / ELISA (Antibody Binding) split->RIA

Fig 1. Comparative analytical workflows for Meteneprost quantification in plasma matrices.

Comparative Data: Linearity and Quantification Range

The following table synthesizes the analytical performance metrics of the three assay modalities. LC-MS/MS demonstrates a significantly broader linear dynamic range, allowing for the simultaneous quantification of both Cmax (peak concentration) and the terminal elimination phase without requiring sample dilution.

Assay ModalityLLOQ (ng/mL)ULOQ (ng/mL)Linear Dynamic RangeCorrelation (R²)Derivatization Required
LC-MS/MS 0.0150.0~3.7 logs> 0.995No (Direct ESI-)
GC-MS 0.0520.0~2.6 logs> 0.990Yes (Esterification/Silylation)
RIA / ELISA 0.1010.0~2.0 logsN/A (Sigmoidal)No

Self-Validating Experimental Protocols

To ensure scientific integrity, an assay must be a self-validating system. This means incorporating internal controls that automatically flag matrix effects, extraction failures, or instrumental drift.

Protocol A: Sample Preparation and Extraction

Causality Check: Blood cells possess cyclooxygenase enzymes that can synthesize prostaglandins ex vivo during sample handling, artificially inflating baseline levels. Immediate enzymatic inhibition is mandatory[3].

  • Collection & Stabilization: Collect whole blood into K2EDTA tubes pre-spiked with Indomethacin (final concentration 10 µg/mL) to halt ex vivo cyclooxygenase activity. Centrifuge immediately at 4°C to separate plasma.

  • Internal Standard (IS) Addition: Aliquot 200 µL of plasma. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as PGE2-d4 (10 ng/mL). Validation logic: The SIL-IS co-elutes with Meteneprost, perfectly mirroring its extraction recovery and compensating for any ESI ion suppression.

  • Acidification: Add 50 µL of 1% Formic Acid. Causality logic: Dropping the pH below the pKa of Meteneprost's carboxylic acid (~pH 4.5) neutralizes the molecule, rendering it lipophilic for extraction.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate:Hexane (50:50, v/v). Vortex for 5 minutes, centrifuge, and transfer the organic (upper) layer to a clean plate.

  • Reconstitution: Evaporate the organic layer under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile in Water).

Protocol B: LC-MS/MS Linearity Validation

Causality Check: Standard unweighted linear regression heavily biases the curve toward high concentrations, resulting in massive percentage errors at the LLOQ. Applying a weighting factor is non-negotiable for PK assays.

  • Calibration Curve Preparation: Prepare 8 non-zero calibration standards in blank, indomethacin-stabilized plasma ranging from 0.01 ng/mL to 50.0 ng/mL.

  • Quality Control (QC) Integration: Prepare independent QC samples at the LLOQ (0.01 ng/mL), Low (0.03 ng/mL), Mid (5.0 ng/mL), and High (40.0 ng/mL) levels. Validation logic: QCs must be prepared from a separate stock weighing to validate the accuracy of the primary calibration curve.

  • Instrumental Analysis: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Operate the mass spectrometer in ESI- mode. Monitor the specific MRM transitions for Meteneprost (deprotonated molecular ion to specific fragment).

  • Data Processing & Regression: Plot the peak area ratio (Meteneprost / SIL-IS) against the nominal concentration. Apply a 1/x² weighted linear regression . Ensure the back-calculated concentrations of all calibrators fall within ±15% of their nominal values (±20% at the LLOQ).

LinearityLogic Stock Meteneprost Stock (1 mg/mL) Dilution Serial Dilution (0.01-50 ng/mL) Stock->Dilution Spike Matrix Spiking (+ QC Samples) Dilution->Spike Analyze LC-MS/MS Analysis Spike->Analyze Regression Linear Regression (1/x² weighting) Analyze->Regression

Fig 2. Methodological sequence for establishing assay linearity and dynamic range.

Conclusion

While RIA and GC-MS provided the foundational data for early Meteneprost PK studies[1], their limitations in linearity and dynamic range restrict their modern utility. LC-MS/MS stands as the definitive methodology. By eliminating derivatization, utilizing ESI- for high-efficiency ionization, and employing 1/x² weighted regression, LC-MS/MS achieves a robust 3.7-log linear dynamic range, ensuring regulatory-compliant quantification from the LLOQ to the ULOQ.

References

  • K Gréen, F A Kimball, B A Thornburgh, A J WickremaSinha. "Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC." PubMed (Prostaglandins).
  • Barreiro, E. J., et al. "The Methylation Effect in Medicinal Chemistry." Chemical Reviews - ACS Publications.
  • Li, Y., et al. "Simultaneous determination of carboprost methylate and its active metabolite carboprost in dog plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application to a pharmacokinetic study." PubMed (J Chromatogr B Analyt Technol Biomed Life Sci).

Sources

Comparative

A Senior Application Scientist's Guide to the Specificity and Selectivity of Meteneprost Detection Using Meteneprost-d9

Introduction: The Analytical Imperative in Prostaglandin E1 Analog Quantification Meteneprost, a synthetic analogue of Prostaglandin E1 (PGE1), is a potent therapeutic agent whose accurate quantification in biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative in Prostaglandin E1 Analog Quantification

Meteneprost, a synthetic analogue of Prostaglandin E1 (PGE1), is a potent therapeutic agent whose accurate quantification in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies.[1] As with many potent, low-dosage compounds, the analytical challenge lies in achieving unambiguous detection and precise quantification amidst a complex biological background. This guide provides an in-depth comparison of analytical methodologies, focusing on the gold-standard approach for ensuring the highest degree of specificity and selectivity: the use of a stable isotope-labeled internal standard, Meteneprost-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The core principle underpinning this superior analytical performance is Isotope Dilution Mass Spectrometry (IDMS). By introducing a known quantity of Meteneprost-d9—a molecule chemically identical to Meteneprost but with nine hydrogen atoms replaced by deuterium—into the sample at the initial stage, we create a perfect analytical twin.[2] This deuterated standard co-elutes with the native analyte and experiences identical behavior during every stage of the analytical process, from extraction and cleanup to chromatography and ionization. Consequently, it provides a robust internal reference that corrects for procedural losses and matrix-induced signal suppression or enhancement, ensuring unparalleled data accuracy and precision.[3]

Experimental Methodology: A Validated LC-MS/MS Protocol

The following protocol outlines a robust method for the quantification of Meteneprost in human plasma, grounded in established practices for prostaglandin analysis.[4][5] This self-validating system is designed to meet the stringent requirements of international bioanalytical method validation guidelines.[6][7][8]

Sample Preparation: Solid-Phase Extraction (SPE)

The objective of sample preparation is to isolate Meteneprost from plasma components that can interfere with analysis, such as proteins and phospholipids.

  • Initial Step: To a 500 µL aliquot of human plasma, add 10 µL of a 100 ng/mL Meteneprost-d9 working solution (the internal standard). This early addition is crucial for the principles of IDMS to hold true.

  • Acidification: Acidify the sample with 2% formic acid in water to a pH of approximately 3. This ensures that the carboxylic acid moiety of Meteneprost is protonated, enhancing its retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of equilibration buffer (e.g., 2% formic acid in water).

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by 1 mL of hexane to remove lipids.

  • Elution: Elute the Meteneprost and Meteneprost-d9 from the cartridge with 1 mL of a suitable organic solvent, such as methanol or a mixture of ethyl acetate and isopropanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Chromatographic Conditions

Chromatographic separation is essential to resolve Meteneprost from any remaining matrix components that could cause ion suppression.

  • HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically effective for separating prostaglandins.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program is employed to ensure sharp peak shapes and efficient separation.

    • 0-1 min: 20% B

    • 1-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B for re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions

The mass spectrometer provides the ultimate level of specificity through Multiple Reaction Monitoring (MRM).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for prostaglandins due to the acidic nature of the carboxylic acid group.

  • MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both Meteneprost and its deuterated internal standard.

    • Meteneprost: The precursor ion will be the deprotonated molecule [M-H]⁻, with a mass-to-charge ratio (m/z) of 377.3. The product ion would typically result from the loss of water (H₂O) or other characteristic fragments. For this guide, we will use a hypothetical but plausible transition of m/z 377.3 → 359.3 (loss of H₂O).

    • Meteneprost-d9: The precursor ion will be [M-H]⁻ at m/z 386.3 (+9 Da). The fragmentation is expected to be identical, leading to a product ion at m/z 368.3 (also a +9 Da shift).

  • Instrument Settings: Parameters such as collision energy, declustering potential, and source temperatures must be optimized for maximum signal intensity for these specific transitions.

Achieving Unrivaled Specificity and Selectivity

The combination of meticulous chromatography and highly specific mass spectrometric detection is the cornerstone of this method's reliability.

Mass Spectrometric Specificity via MRM

The triple quadrupole mass spectrometer acts as a dual-stage mass filter. The first quadrupole (Q1) is set to isolate only the precursor ion of our target (e.g., m/z 377.3 for Meteneprost). This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to allow only a specific, characteristic fragment ion (e.g., m/z 359.3) to pass through to the detector. This process effectively eliminates noise from other compounds in the sample, providing exceptional specificity.

The diagram below illustrates the structures and the selective fragmentation of Meteneprost and its deuterated internal standard, Meteneprost-d9. The nine deuterium atoms are strategically placed on the molecule where they are not susceptible to chemical exchange.[9]

G cluster_meteneprost Meteneprost (Analyte) cluster_meteneprost_d9 Meteneprost-d9 (Internal Standard) met_structure Meteneprost C₂₃H₃₈O₄ [M-H]⁻ = m/z 377.3 met_frag Product Ion [M-H-H₂O]⁻ m/z 359.3 met_structure->met_frag  Collision  Induced  Dissociation d9_structure Meteneprost-d9 C₂₃H₂₉D₉O₄ [M-H]⁻ = m/z 386.3 d9_frag Product Ion [M-H-H₂O]⁻ m/z 368.3 d9_structure->d9_frag  Identical  Fragmentation  (+9 Da shift)

Caption: Fragmentation of Meteneprost and Meteneprost-d9.

Performance Comparison: The Meteneprost-d9 Advantage

The choice of internal standard profoundly impacts method performance. A stable isotope-labeled standard like Meteneprost-d9 is superior to all alternatives, such as using a structurally similar but non-isotopically labeled compound (e.g., another prostaglandin analog).

Parameter Method using Meteneprost-d9 Alternative Method (e.g., using a structural analog IS) Rationale for Superiority of Meteneprost-d9
Specificity Extremely HighModerate to HighThe identical chemical nature ensures co-elution and identical fragmentation behavior, which is not guaranteed with a structural analog.
Lower Limit of Quantification (LLOQ) ~0.3 - 1.0 pg/mL~5 - 20 pg/mLSuperior noise reduction and correction for matrix effects allow for lower detection limits.[4]
Accuracy (% Bias) Within ±15% (typically <5%)Can exceed ±15%Meteneprost-d9 perfectly mirrors the analyte's behavior, correcting for variations in recovery and matrix effects. A structural analog may have different extraction efficiency and ionization response.
Precision (%CV) <15% (typically <5%)<20%The constant analyte-to-IS ratio minimizes variability introduced during sample processing and analysis.
Matrix Effect Effectively compensatedVariable and often significantSince both analyte and IS are affected identically by ion suppression/enhancement, their ratio remains constant.[2]

Note: The performance data presented are representative values based on validated methods for similar prostaglandin E1 analogs, such as Limaprost, and reflect typical performance expectations for a well-developed LC-MS/MS assay.[4][5]

Visualizing the Analytical Workflow

The entire process, from sample receipt to final data output, is a streamlined and validated workflow designed for high-throughput and reliable analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample spike 2. Spike with Meteneprost-d9 plasma->spike extract 3. Solid-Phase Extraction spike->extract reconstitute 4. Reconstitute in Mobile Phase extract->reconstitute hplc 5. HPLC Separation (C18 Column) reconstitute->hplc ms 6. MS/MS Detection (MRM) hplc->ms integrate 7. Integrate Peak Areas (Meteneprost & Meteneprost-d9) ms->integrate ratio 8. Calculate Area Ratio integrate->ratio curve 9. Quantify against Calibration Curve ratio->curve report 10. Report Concentration curve->report

Caption: End-to-end bioanalytical workflow for Meteneprost quantification.

Conclusion

For the quantitative bioanalysis of Meteneprost, the use of a deuterated internal standard, Meteneprost-d9, coupled with LC-MS/MS, is unequivocally the most specific and selective method available. This approach provides a self-validating system that effectively mitigates the challenges of complex biological matrices, leading to highly accurate and precise data that can be trusted for critical decision-making in research and drug development. While other methods may exist, they do not offer the same level of confidence and data integrity as Isotope Dilution Mass Spectrometry.

References

  • Balgoma, D., et al. (2015). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 121(Pt A), 115–121. Available from: [Link]

  • Inxight Drugs. (n.d.). Meteneprost. National Center for Advancing Translational Sciences. Available from: [Link]

  • Armin, B., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 5(2). Available from: [Link]

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  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Wittenberg, J. B., et al. (2014). Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography A, 1359, 140–146. Available from: [Link]

  • Lee, H. W., et al. (2007). Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 128-135. Available from: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]

  • Himmelsbach, M. (2012). Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma. Journal of Pharmaceutical and Biomedical Analysis, 59, 139-144. Available from: [Link]

  • Shinde, S. (2014). A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation. Journal of Chromatography B, 804(2), 329-334. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Available from: [Link]

  • SCIEX. (n.d.). A sensitive method for the quantitation of bimatoprost in human plasma. Available from: [Link]

  • Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of the Mass Spectrometry Society of Japan, 49(1), 1-10. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Davison, A. S., et al. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 51(Pt 4), 499–502. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of Meteneprost-d9

This guide provides essential procedural and safety information for the proper disposal of Meteneprost-d9. As a deuterated analog of Meteneprost, a potent prostaglandin E2 (PGE2) derivative, this compound requires meticu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential procedural and safety information for the proper disposal of Meteneprost-d9. As a deuterated analog of Meteneprost, a potent prostaglandin E2 (PGE2) derivative, this compound requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1][2] The protocols outlined herein are designed to provide a self-validating system for waste management, grounded in established principles of chemical safety and regulatory compliance.

The core principle guiding the disposal of Meteneprost-d9 is its significant biological potency, inferred from its parent compound, Meteneprost, which has demonstrated abortifacient activity.[2][3] Consequently, all materials contaminated with Meteneprost-d9 must be treated as hazardous pharmaceutical waste. Under no circumstances should this compound or its contaminated materials be disposed of via standard drain or general waste streams.[4]

The Principle of Hazard Containment

The primary objective in disposing of potent compounds like Meteneprost-d9 is complete containment. Prostaglandin analogs are designed to be active at very low concentrations, and their release into the environment can have unintended, adverse effects on aquatic life and ecosystems. The causality behind strict disposal protocols is to prevent environmental contamination and avoid accidental exposure to personnel who may not be aware of the biological activity of the waste.

Your institution's Environmental Health & Safety (EHS) department is the definitive authority on hazardous waste procedures. This guide serves as a baseline for best practices, but you must always adhere to your local EHS regulations and protocols.[5][6]

Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step in managing Meteneprost-d9 waste. Mixing different waste types can create chemical hazards and significantly increase the complexity and cost of disposal.[7] The following table outlines the primary waste streams you will generate and the correct segregation strategy.

Waste StreamDescriptionRecommended ContainerRationale for Segregation
Unused/Expired Neat Compound Original vial or container of pure Meteneprost-d9.The original, tightly sealed container placed within a larger, labeled, leak-proof hazardous waste pail.Isolates the most concentrated form of the compound, preventing cross-contamination and ensuring it is handled with the highest level of precaution by waste management personnel.
Contaminated Labware (Non-Sharp) Pipette tips, centrifuge tubes, plastic vials, and contaminated glassware used to handle the compound.A dedicated, plastic-lined, rigid container clearly labeled "Hazardous Chemical Waste."Prevents potent compounds from entering the regular lab trash. Segregating from sharps protects waste handlers from physical injury.
Contaminated Sharps Needles, syringes, scalpels, or broken glassware contaminated with Meteneprost-d9.A puncture-proof, rigid sharps container labeled "Hazardous Chemical Sharps."[4][8]Prevents puncture injuries, which are a primary route of accidental exposure. The specific labeling alerts handlers to the chemical hazard in addition to the physical one.
Contaminated Personal Protective Equipment (PPE) Gloves, disposable lab coats, or bench paper with visible contamination.A dedicated, plastic-lined container for "Hazardous Chemical Waste."Contains the hazard and prevents the spread of contamination outside the immediate work area. Must be segregated from general waste.
Aqueous Liquid Waste Buffer solutions or other aqueous media containing Meteneprost-d9.A dedicated, leak-proof, and chemically compatible (e.g., HDPE) carboy labeled "Hazardous Aqueous Waste: Meteneprost-d9."Keeps aqueous waste separate from organic solvents to prevent dangerous reactions and to comply with waste disposal facility requirements. Do not fill beyond 75% capacity to allow for vapor expansion.[9]
Organic Solvent Liquid Waste Solvents (e.g., ethanol, DMSO, methyl acetate) used to dissolve or rinse Meteneprost-d9.A dedicated, solvent-compatible (e.g., glass or appropriate plastic) waste container labeled "Hazardous Organic Waste: Meteneprost-d9 in [Solvent Name]."Prevents mixing of incompatible waste streams (e.g., halogenated and non-halogenated solvents) and ensures the waste is directed to the correct incineration or recovery pathway.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and reproducibility. The following workflows provide step-by-step guidance for common disposal scenarios.

Protocol 1: Disposal of Unused or Expired Neat Meteneprost-d9

This protocol ensures the highest level of containment for the pure compound.

  • Do not attempt to alter or neutralize the chemical.

  • Ensure the original vial or container is tightly sealed and the label is intact and legible.

  • Place the sealed original container into a larger, shatter-proof secondary container (e.g., a small pail with absorbent lining).

  • Clearly label the outer container with "Hazardous Waste: Meteneprost-d9" and include the approximate quantity.

  • Store the container in a designated hazardous waste accumulation area, separate from incompatible materials, until collection by your institution's EHS personnel.[6]

Protocol 2: Decontamination and Disposal of Contaminated Labware

This workflow minimizes residual compound on labware, ensuring the bulk of the hazardous material is captured in a liquid waste stream.

  • Initial Rinse: Immediately after use, rinse the contaminated labware (e.g., glassware, spatulas) three times with a minimal amount of a suitable organic solvent in which Meteneprost-d9 is highly soluble (e.g., ethanol, acetone).

  • Collect Rinsate: Dispense all rinse solvent into a designated "Hazardous Organic Waste" container as described in the table above. This step is critical as it transfers the chemical hazard from the solid items to a contained liquid waste stream.

  • Segregate Solid Waste: After rinsing, dispose of the labware into the appropriate solid waste container. Place rinsed glassware in a "Contaminated Glass Waste" box and rinsed plastics into a lined "Hazardous Chemical Waste" bin.

  • Label and Store: Ensure all waste containers are properly labeled and stored in the designated hazardous waste accumulation area for EHS pickup.

Protocol 3: Management of Contaminated Sharps

This protocol is designed to prevent both chemical exposure and physical injury.

  • Immediate Disposal: Place any contaminated needle, syringe, or scalpel blade directly into a designated "Hazardous Chemical Sharps" container immediately after use. Do not recap, bend, or break needles.

  • Container Management: Do not overfill the sharps container.[4] Once it is three-quarters full, securely close and lock the lid.

  • Final Disposal: Place the sealed sharps container in the hazardous waste accumulation area for collection by EHS. Do not place it in a biohazardous waste container unless there is also a biological hazard present.[9]

Disposal Decision Workflow

The following diagram provides a logical workflow for the proper segregation of waste generated from Meteneprost-d9 experimentation.

Meteneprost_Disposal_Workflow start Meteneprost-d9 Waste Generated is_sharp Is the item a sharp (needle, scalpel, broken glass)? start->is_sharp is_liquid Is the waste a liquid? is_sharp->is_liquid No (Solid) sharps_container Dispose in labeled 'Hazardous Chemical Sharps' Container is_sharp->sharps_container Yes is_neat Is it the neat (pure) compound? is_liquid->is_neat No (Solid) is_aqueous Is it an aqueous solution? is_liquid->is_aqueous Yes neat_container Dispose original vial in secondary 'Hazardous Waste' Container is_neat->neat_container Yes solid_container Dispose in lined 'Hazardous Chemical Waste' Container (Glass vs. Plastic) is_neat->solid_container No (Contaminated Labware/PPE) aqueous_container Dispose in labeled 'Hazardous Aqueous Waste' Carboy is_aqueous->aqueous_container Yes organic_container Dispose in labeled 'Hazardous Organic Waste' Container is_aqueous->organic_container No (Organic Solvent)

Caption: Decision workflow for segregating Meteneprost-d9 waste streams.

Conclusion

The responsible management of potent pharmaceutical compounds like Meteneprost-d9 is a fundamental component of scientific integrity and laboratory safety. By implementing a robust system of waste identification, segregation, and proper containment, researchers protect themselves, their colleagues, and the environment. Always prioritize safety and consult your local Environmental Health & Safety office to ensure full compliance with all regulations.

References

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